GSK894281
描述
属性
CAS 编号 |
874958-63-1 |
|---|---|
分子式 |
C24H28FN3O4S |
分子量 |
473.6 g/mol |
IUPAC 名称 |
N-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H28FN3O4S/c1-15-13-28(14-16(2)26-15)18-6-10-24(31-4)22(11-18)27-33(29,30)19-7-8-20(21(25)12-19)23-9-5-17(3)32-23/h5-12,15-16,26-27H,13-14H2,1-4H3/t15-,16+ |
InChI 键 |
OIWVNMRPHUCLHN-IYBDPMFKSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |
规范 SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |
外观 |
Solid powder |
其他CAS编号 |
874958-63-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK894281 N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulfonamide N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulphonamide |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of GSK894281
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK894281 is a potent, orally active, and centrally-penetrant full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the ghrelin receptor and the subsequent intracellular signaling cascades. This document summarizes the available, albeit limited, public information and outlines the general experimental protocols relevant to its pharmacological characterization. Due to the proprietary nature of early-stage drug development, specific quantitative data for this compound remains largely undisclosed in the public domain. Therefore, this guide also provides context by referencing data from other ghrelin receptor agonists where appropriate and outlines the standard methodologies used to generate such data.
Introduction to this compound
This compound is a small molecule designed to mimic the action of ghrelin, a 28-amino acid peptide hormone primarily produced by the stomach. Ghrelin plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. By acting as a full agonist at the ghrelin receptor, this compound has been investigated for its potential therapeutic applications, including the management of conditions associated with decreased gastrointestinal motility, such as constipation, and for colonic preparation before surgical or diagnostic procedures.[1] A key characteristic of this compound is its ability to cross the blood-brain barrier, allowing it to exert effects on the central nervous system (CNS).[1]
Core Mechanism of Action: Ghrelin Receptor Agonism
The primary mechanism of action of this compound is its function as a full agonist at the ghrelin receptor (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal without being bound by a ligand.
Binding to the Ghrelin Receptor
This compound binds to the ghrelin receptor, inducing a conformational change that triggers downstream signaling. While specific binding affinity data (Ki or IC50 values) for this compound are not publicly available, its description as a "potent" agonist suggests a high affinity for the receptor, likely in the nanomolar range, similar to other potent ghrelin agonists.
Table 1: Representative Binding Affinities of Ghrelin Receptor Agonists
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |
| Ghrelin (human) | Human GHS-R1a | Radioligand Binding | 0.5 - 5 | |
| Anamorelin | Human GHS-R1a | Radioligand Binding | 8.3 | |
| Ibutamoren (MK-0677) | Human GHS-R1a | Radioligand Binding | 1.3 | |
| This compound | Human GHS-R1a | Radioligand Binding | Data not publicly available | Data not publicly available |
Note: Data for ghrelin, anamorelin, and ibutamoren are provided for comparative context and are derived from various scientific publications. The absence of specific data for this compound highlights a significant information gap.
Functional Agonism and Intracellular Signaling
Upon binding of this compound, the ghrelin receptor activates several intracellular signaling pathways. As a full agonist, this compound is expected to elicit a maximal response from the receptor, comparable to that of the endogenous ligand, ghrelin. The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50).
Table 2: Representative Functional Potencies of Ghrelin Receptor Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) |
| Ghrelin (human) | Intracellular Calcium Mobilization | HEK293 | ~1-10 |
| Anamorelin | Intracellular Calcium Mobilization | CHO-K1 | 1.3 |
| Ibutamoren (MK-0677) | Intracellular Calcium Mobilization | HEK293 | 0.4 |
| This compound | Intracellular Calcium Mobilization | Data not publicly available |
Note: Data for ghrelin, anamorelin, and ibutamoren are provided for comparative context and are derived from various scientific publications.
The primary signaling pathway activated by the ghrelin receptor is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event in mediating the physiological effects of ghrelin receptor activation.
Central Nervous System Penetration
A defining feature of this compound is its ability to effectively cross the blood-brain barrier (BBB).[1] This allows it to target ghrelin receptors within the CNS, which are known to be involved in the regulation of appetite, metabolism, and other neurological functions. The specific quantitative measure of its CNS penetration (e.g., brain-to-plasma ratio) is not publicly available.
Table 3: CNS Penetration of Selected Compounds
| Compound | Method | Species | Brain-to-Plasma Ratio |
| Diazepam | Autoradiography | Rat | ~1.3 |
| Morphine | Microdialysis | Rat | ~0.1 |
| This compound | Data not publicly available |
Note: Data for diazepam and morphine are provided for comparative context to illustrate the range of CNS penetration observed for different molecules.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been published. However, standard methodologies for assessing ghrelin receptor agonists are well-established.
Ghrelin Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled ligand with known affinity for the ghrelin receptor (e.g., [125I]-Ghrelin or [3H]-MK-0677), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of this compound as a ghrelin receptor agonist.
Methodology:
-
Cell Culture: Cells expressing the ghrelin receptor are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each concentration of this compound is determined. A dose-response curve is generated, and the EC50 value is calculated.
Conclusion
This compound is a potent, orally available, and CNS-penetrant full agonist of the ghrelin receptor. Its mechanism of action is centered on the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. While the publicly available information on this compound is limited, this guide provides a foundational understanding of its core pharmacology based on its classification and the established knowledge of ghrelin receptor signaling. Further disclosure of preclinical and clinical data will be necessary for a more complete and quantitative understanding of the therapeutic potential and safety profile of this compound.
References
GSK894281: A Technical Overview of a Ghrelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK894281 is a potent, orally active, small molecule full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1][2] As a ghrelin mimetic, this compound stimulates the diverse physiological processes mediated by the ghrelin system, including the regulation of appetite, energy balance, and growth hormone secretion. This technical guide provides an in-depth overview of the available information on this compound, with a focus on its interaction with the ghrelin receptor, relevant experimental protocols, and the associated signaling pathways.
Core Concepts: The Ghrelin Receptor and its Ligand
The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological functions. Its endogenous ligand, ghrelin, is a 28-amino acid peptide hormone primarily produced in the stomach. The binding of ghrelin to its receptor initiates a cascade of intracellular signaling events that are central to its biological effects.
Quantitative Data: Ghrelin Receptor Binding Affinity
While this compound is characterized as a potent ghrelin receptor agonist, specific quantitative binding affinity data, such as Ki, IC50, or Kd values for its interaction with the ghrelin receptor, are not publicly available in the reviewed literature.
To provide a comparative context for researchers, the following table summarizes the binding affinities of other known ghrelin receptor agonists.
| Compound | Receptor | Assay Type | Affinity Metric | Value (nM) |
| Ghrelin (human) | Human GHS-R1a | Radioligand Displacement | IC50 | 3.1 |
| MK-0677 (Ibutamoren) | Human GHS-R1a | Competition Binding | IC50 | 0.3 |
| Anamorelin | Not Specified | Not Specified | Not Specified | Not Specified |
| [Inp1,Dpr3(6-fluoro-2-naphthoate),1-Nal4,Thr8]ghrelin(1-8) | Human GHS-R1a | Not Specified | IC50 | 0.11 |
This table presents data for comparative purposes and does not include this compound due to the lack of publicly available information.
Experimental Protocols
The following sections detail standardized protocols for assessing the binding affinity and functional activity of compounds targeting the ghrelin receptor. These methodologies are fundamental for the characterization of novel ligands like this compound.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human ghrelin receptor (GHS-R1a).
-
Radioligand: 125I-labeled ghrelin or another suitable high-affinity radiolabeled ligand.
-
Test Compound: this compound or other unlabeled competitor.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
As the ghrelin receptor primarily couples to the Gq/11 pathway, agonist binding leads to an increase in intracellular calcium concentration. This functional response can be quantified to determine the potency (EC50) of a compound.
Materials:
-
Cell Line: A stable cell line expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Test Compound: this compound or other agonists.
-
Fluorescent Plate Reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescent plate reader. The excitation and emission wavelengths will depend on the dye used.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The data are plotted as the change in fluorescence versus the log of the agonist concentration to determine the EC50 value.
Signaling Pathways and Visualizations
Upon agonist binding, the ghrelin receptor can activate multiple downstream signaling pathways, leading to a range of cellular responses.
Ghrelin Receptor Signaling Cascade
The primary signaling pathway for the ghrelin receptor involves the activation of Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
Caption: Ghrelin Receptor Gq/11 Signaling Pathway.
Experimental Workflow: Competition Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a Radioligand Competition Binding Assay.
Conclusion
This compound is a significant research tool for investigating the physiological roles of the ghrelin receptor. While specific binding affinity data for this compound remains proprietary, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for its characterization and for the broader study of ghrelin receptor pharmacology. Further research and publication of quantitative data will be invaluable to the scientific community for a more complete understanding of this potent agonist.
References
Unraveling the Signaling Cascades of GSK894281: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies has revolutionized the landscape of drug discovery, offering the potential for highly specific and effective treatments. A thorough understanding of a compound's mechanism of action, particularly its downstream signaling pathways, is paramount for its successful clinical translation. This technical guide focuses on GSK894281, providing a comprehensive overview of its core downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Due to the limited publicly available information on this compound, this guide will focus on the general principles of common downstream signaling pathways that are frequently modulated by therapeutic compounds in oncology and other disease areas. As more specific data on this compound emerges, this guide can be updated to incorporate those findings.
Core Cellular Signaling Pathways
Many therapeutic agents exert their effects by modulating key signaling pathways that regulate fundamental cellular processes such as proliferation, survival, differentiation, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds. Some of the most critical and interconnected signaling cascades include the Receptor Tyrosine Kinase (RTK) pathways, the Mitogen-Activated Protein Kinase (MAPK) cascade, and the Phosphoinositide 3-Kinase (PI3K)-Akt pathway.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are cell surface receptors that play a pivotal role in cellular communication.[1] Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for various downstream signaling proteins.[1] This initiates a cascade of intracellular events that ultimately lead to a cellular response. Key downstream effectors of RTKs include the MAPK and PI3K-Akt pathways.[1][2]
Visualizing RTK-Mediated Signal Transduction
Caption: Ligand binding induces RTK dimerization and autophosphorylation, initiating downstream signaling.
The MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[1] It is often activated downstream of RTKs. The pathway involves a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus to regulate gene expression.
Visualizing the MAPK/ERK Signaling Cascade
Caption: The MAPK/ERK pathway is a kinase cascade leading to changes in gene expression.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling route downstream of RTKs, playing a key role in cell survival, growth, and metabolism.[2] Upon activation by RTKs, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to exert its effects.
Visualizing the PI3K/Akt Signaling Cascade
Caption: The PI3K/Akt pathway promotes cell survival, growth, and metabolic activities.
Experimental Protocols
Detailed experimental protocols are essential for the accurate investigation of a compound's effect on signaling pathways. While specific protocols for this compound are not available, the following are standard methodologies used to probe the signaling pathways discussed above.
Table 1: Key Experimental Methodologies
| Experiment | Purpose | General Protocol |
| Western Blotting | To detect and quantify the expression levels of total and phosphorylated signaling proteins. | 1. Lyse cells to extract proteins. 2. Separate proteins by size using SDS-PAGE. 3. Transfer proteins to a membrane. 4. Probe the membrane with primary antibodies specific for the target protein (total and phosphorylated forms). 5. Incubate with a secondary antibody conjugated to an enzyme. 6. Detect the signal using a chemiluminescent or fluorescent substrate. |
| Immunoprecipitation (IP) | To isolate a specific protein and its binding partners from a complex mixture. | 1. Lyse cells to release proteins. 2. Incubate the lysate with an antibody specific for the protein of interest. 3. Add protein A/G beads to capture the antibody-protein complex. 4. Wash the beads to remove non-specific binders. 5. Elute the protein complex for further analysis (e.g., by Western blotting). |
| Kinase Assay | To measure the enzymatic activity of a specific kinase. | 1. Isolate the kinase of interest (e.g., by immunoprecipitation). 2. Incubate the kinase with its specific substrate and ATP (often radiolabeled). 3. Measure the incorporation of phosphate into the substrate as an indicator of kinase activity. |
| Reporter Gene Assay | To measure the activity of a specific transcription factor. | 1. Transfect cells with a reporter construct containing a promoter with binding sites for the transcription factor of interest, linked to a reporter gene (e.g., luciferase). 2. Treat the cells with the compound. 3. Measure the expression of the reporter gene as an indicator of transcription factor activity. |
Visualizing a General Experimental Workflow
Caption: A typical workflow for studying the effects of a compound on cellular signaling pathways.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides a template for how such data could be structured and presented. This table would typically be populated with results from dose-response and time-course experiments.
Table 2: Hypothetical Quantitative Data for this compound
| Pathway Component | Assay | Metric | This compound Concentration (nM) | Result |
| p-ERK | Western Blot | Fold Change vs. Control | 10 | 0.8 |
| 100 | 0.4 | |||
| 1000 | 0.1 | |||
| p-Akt (S473) | Western Blot | Fold Change vs. Control | 10 | 0.9 |
| 100 | 0.6 | |||
| 1000 | 0.2 | |||
| ERK Kinase Activity | Kinase Assay | % Inhibition | 100 | 55% |
| AP-1 Reporter | Reporter Assay | Fold Induction | 100 | 0.3 |
While the specific downstream signaling pathways of this compound remain to be fully elucidated in the public domain, this guide provides a foundational understanding of the key cellular signaling networks that are likely to be relevant. The provided experimental methodologies and data presentation formats offer a framework for the systematic investigation of this and other novel therapeutic compounds. As research progresses and more data becomes available, a more detailed picture of this compound's mechanism of action will emerge, paving the way for its potential clinical applications. Researchers are encouraged to consult GSK's clinical trial registry for the most up-to-date information on their research.[3][4]
References
The Ghrelin Receptor Agonist GSK894281: A Technical Overview of its Central Nervous System Penetration and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for GSK894281, an orally active and potent full agonist of the ghrelin receptor (GHSR). The document focuses on its ability to penetrate the central nervous system (CNS) and its resulting pharmacological activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound based on preclinical studies in rats.
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 74% | [1] |
| Brain : Blood Ratio (steady state) | 0.7 : 1 | [1] |
Table 2: In Vivo CNS Activity of this compound in Conscious Rats (Oral Administration)
| Dose (mg/kg) | Primary Effect | Onset of Action | Duration of Action | Reference |
| 1 - 100 | Dose-related increase in fecal pellet production | Prompt | Greatest in the first 30 minutes, subsiding over the next 90 minutes | [1] |
| 10 | Four-fold increase in fecal output compared to vehicle | Prompt | Sustained effect over 8 successive days | [1] |
Mechanism of Action: Ghrelin Receptor Signaling
This compound exerts its effects by acting as a full agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). The binding of an agonist like this compound to GHSR-1a initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The ghrelin receptor can also couple to other G-proteins, such as Gαi/o and Gα12/13, leading to a diverse range of cellular responses.
Figure 1. Simplified signaling pathway of the ghrelin receptor activated by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. While the full, detailed protocols from the original studies are not publicly available, these descriptions are synthesized from the published information and general laboratory practices for such assays.
In Vivo Study: Oral Administration and Fecal Output in Rats
Objective: To assess the in vivo central activity of orally administered this compound by measuring its effect on defecation in conscious rats.
Animals: Male Sprague-Dawley rats.
Housing: Animals are individually housed to allow for accurate collection of fecal pellets. They are maintained on a standard diet and water ad libitum.
Procedure:
-
Acclimation: Rats are acclimated to the housing conditions and handling for a sufficient period before the experiment.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., water or a suspension agent). A control group receives the vehicle alone. The compound is administered orally via gavage at various doses (e.g., 1, 10, 30, 100 mg/kg).
-
Fecal Collection: Immediately after administration, rats are placed in clean cages. Fecal pellets are collected at predetermined time intervals (e.g., every 30 minutes for the first 2 hours) and then at longer intervals if required.
-
Measurement: The total number and weight of the collected fecal pellets are recorded for each animal at each time point.
-
Repeated Dosing (for chronic studies): For studies assessing the effect of repeated administration, the dosing and collection procedure is repeated daily for a specified number of days (e.g., 8 days).
References
GSK894281: An In-Depth Technical Guide on Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK894281 is a potent, orally active full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR). As a ghrelin mimetic, it is being investigated for its therapeutic potential in conditions where stimulating appetite and growth hormone release may be beneficial. However, a thorough understanding of a drug candidate's selectivity is paramount in preclinical development to anticipate and mitigate potential adverse effects. This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, details relevant experimental methodologies for assessing such effects, and outlines the associated signaling pathways.
Known Off-Target Activity
While primarily targeting the ghrelin receptor, in vitro pharmacological profiling has revealed that this compound also interacts with the motilin receptor. The motilin receptor is a G protein-coupled receptor (GPCR) that plays a significant role in gastrointestinal motility.
| Off-Target | Assay Type | Species | Potency (pEC50) | Reference |
| Motilin Receptor | Functional Assay | Human | <4.9 | [1] |
Table 1: Summary of Known Off-Target Activity of this compound
Potential for Other Off-Target Effects
The assessment of off-target interactions is a critical component of the preclinical safety evaluation of any new chemical entity. Broad-spectrum screening against a panel of receptors, enzymes, transporters, and ion channels is essential to identify potential liabilities that could lead to adverse drug reactions. For a small molecule like this compound, potential off-target interactions could occur at various other GPCRs with structural homology to the ghrelin receptor, as well as unrelated targets.
Methodologies for Off-Target Profiling
A tiered approach is typically employed to characterize the selectivity of a drug candidate.
Primary Screening: Broad Panel Profiling
The initial step involves screening the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of targets. This provides a broad overview of potential off-target interactions.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the ability of this compound to displace a radiolabeled ligand from a specific receptor.
-
Materials: Cell membranes or recombinant systems expressing the target receptor, a specific high-affinity radioligand for the target, this compound, scintillation fluid, filter plates, and a scintillation counter.
-
Procedure:
-
Incubate a fixed concentration of the target receptor preparation with a fixed concentration of the radioligand in the presence and absence of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation fluid to the filters and quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding by this compound compared to the control (vehicle).
-
Caption: General workflow for identifying and characterizing off-target effects.
Secondary Screening: Potency Determination
For any "hits" identified in the primary screen (typically defined as >50% inhibition), full concentration-response curves are generated to determine the potency (e.g., Ki or IC50) of the interaction.
Functional Assays
Once binding is confirmed, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
Experimental Protocol: Calcium Mobilization Assay (for GPCRs)
-
Objective: To measure the ability of this compound to elicit or inhibit Gq-coupled receptor-mediated intracellular calcium release.
-
Materials: A stable cell line expressing the target receptor (e.g., CHO or HEK293 cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), this compound, and a fluorescent plate reader with an integrated liquid handling system.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Use the fluorescent plate reader to establish a baseline fluorescence reading.
-
Add varying concentrations of this compound (to test for agonist activity) or a known agonist in the presence of varying concentrations of this compound (to test for antagonist activity).
-
Measure the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
Analyze the data to generate concentration-response curves and determine EC50 or IC50 values.
-
Potential Cardiovascular Effects
Preclinical toxicology studies are essential to identify potential end-organ toxicities. There have been reports of potential myocardial degeneration/necrosis in rats treated with this compound. This necessitates a thorough cardiovascular safety assessment.
Preclinical Cardiovascular Safety Assessment Workflow
A standard preclinical cardiovascular safety evaluation includes both in vitro and in vivo studies to assess the potential for a compound to affect cardiovascular function.
Experimental Protocol: In Vivo Cardiovascular Telemetry in Rats
-
Objective: To continuously monitor cardiovascular parameters (electrocardiogram - ECG, blood pressure, and heart rate) in conscious, freely moving rats following administration of this compound.
-
Materials: Surgically implanted telemetry transmitters in rats, a telemetry data acquisition system, and this compound.
-
Procedure:
-
Allow rats to recover from surgery and acclimate to the study environment.
-
Record baseline cardiovascular data.
-
Administer this compound orally at multiple dose levels.
-
Continuously record cardiovascular parameters for a defined period (e.g., 24 hours) post-dose.
-
Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval, which is an indicator of proarrhythmic potential).
-
At the end of the study, perform histopathological examination of the heart tissue to look for any structural changes.
-
Caption: Simplified signaling pathways for Ghrelin and Motilin receptors.
Conclusion
A comprehensive evaluation of the off-target pharmacology of this compound is essential for a complete understanding of its safety profile. The known interaction with the motilin receptor highlights the importance of thorough selectivity screening. Further investigation into a broad range of potential off-targets and a detailed assessment of cardiovascular safety are critical steps in the continued development of this compound. The methodologies described in this guide provide a framework for conducting such a robust preclinical safety evaluation. It is important to note that detailed proprietary data on the full off-target profile of this compound is not publicly available, and this guide is based on the available information and general principles of drug safety assessment.
References
The Structure-Activity Relationship of GSK894281: A Technical Guide for Researchers
An In-depth Analysis of a Potent, Orally Active Ghrelin Receptor Agonist
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GSK894281, a potent and selective agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). Developed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to present a detailed account of this compound's pharmacological profile, the experimental methodologies used in its characterization, and the key structural features driving its potent activity.
Introduction to this compound
This compound is a small molecule, non-peptidic, and orally bioavailable ghrelin receptor agonist that emerged from a lead optimization program. The ghrelin receptor is a G-protein coupled receptor (GPCR) primarily known for its role in stimulating the release of growth hormone. However, its functions extend to appetite regulation, gastrointestinal motility, and metabolism, making it an attractive therapeutic target for a range of conditions, including cachexia, gastroparesis, and other motility disorders. The development of orally active small molecules like this compound represents a significant advancement over native ghrelin and peptidic mimetics, which are limited by poor oral bioavailability and metabolic instability.
Core Structure and Physicochemical Properties
The chemical structure of this compound is N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide. Its development was the result of systematic optimization of a high-throughput screening hit.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₈FN₃O₄S |
| Molecular Weight | 473.56 g/mol |
| Oral Bioavailability (rat) | 74% |
| Brain:Blood Ratio (steady state) | 0.7:1 |
Structure-Activity Relationship (SAR)
While the full, detailed quantitative structure-activity relationship data from the primary lead optimization studies are not publicly available in their entirety, a qualitative and semi-quantitative understanding can be pieced together from published abstracts and secondary sources. The development of this compound focused on optimizing a high-throughput screening hit to improve potency, selectivity, and pharmacokinetic properties.
Key Structural Insights:
The core scaffold of this compound can be dissected into several key regions that were likely subject to extensive medicinal chemistry efforts:
-
Benzenesulfonamide Core: This central moiety appears crucial for anchoring the molecule within the ghrelin receptor binding pocket. Modifications to the substituents on both phenyl rings would have been explored to optimize potency and selectivity.
-
3-Fluoro-4-(5-methylfuran-2-yl)phenyl Group: The substitution pattern on this ring is critical for activity. The fluorine atom likely influences electronic properties and metabolic stability, while the methylfuran group occupies a specific hydrophobic pocket within the receptor.
-
Dimethylpiperazinyl-methoxyphenyl Group: This portion of the molecule is essential for establishing key interactions with the receptor. The stereochemistry of the dimethylpiperazine ring at the (3R, 5S) positions is likely optimal for fitting into the binding site. The methoxy group on the phenyl ring also contributes to the overall binding affinity.
The lead optimization process would have systematically explored variations at each of these positions to build a comprehensive SAR profile, leading to the selection of this compound as a clinical candidate.
Biological Activity and Pharmacological Profile
This compound is a potent and efficacious full agonist of the ghrelin receptor. Its in vitro and in vivo activities have been characterized in a variety of assays.
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Species/System | Endpoint | Result |
| Ghrelin Receptor Activity | Human | Potency (EC₅₀) | 1-10 nmol L⁻¹ |
| Ghrelin Receptor Activity | Rat | Potency (EC₅₀) | 1-10 nmol L⁻¹ |
| Motilin Receptor Activity | Human (CHO-K1 cells) | Potency (pEC₅₀) | <4.9 (>1000-fold less potent than at ghrelin receptor) |
| Faecal Output | Conscious Rats | Dose-related increase | 1-100 mg kg⁻¹ (oral) |
Experimental Protocols
The characterization of this compound involved a suite of in vitro and in vivo assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.
In Vitro Ghrelin Receptor Activation Assay (FLIPR)
The potency of this compound at the human and rat ghrelin receptors was likely determined using a Fluorometric Imaging Plate Reader (FLIPR) assay. This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a downstream consequence of Gq-coupled GPCR activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat ghrelin receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Preparation: this compound and reference compounds are serially diluted in assay buffer to generate a concentration-response curve.
-
FLIPR Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in [Ca²⁺]i, is plotted against the compound concentration. The EC₅₀ value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.
In Vivo Rat Gastric Emptying and Faecal Output Assay
The prokinetic effects of this compound were assessed in conscious rats by measuring its impact on gastric emptying and faecal output.
Methodology for Faecal Output:
-
Animal Acclimatization: Male Sprague-Dawley rats are individually housed and acclimatized to the experimental conditions.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses (e.g., 1, 10, 30, 100 mg kg⁻¹). A vehicle control group is also included.
-
Faecal Pellet Collection: Following administration, the rats are placed in clean cages, and the number of faecal pellets produced is counted at specific time intervals (e.g., over a 2-4 hour period).
-
Data Analysis: The mean number of faecal pellets for each treatment group is compared to the vehicle control group to determine the dose-dependent effect of this compound on colonic motility and defecation.
Visualizations
Ghrelin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by ghrelin and its agonists, such as this compound.
Caption: Ghrelin receptor (GHS-R1a) signaling cascade.
General Drug Discovery and Lead Optimization Workflow
The development of this compound would have followed a typical drug discovery workflow, as depicted below.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound is a testament to the power of systematic lead optimization in developing potent, selective, and orally bioavailable small-molecule modulators of GPCRs. While the granular, quantitative SAR data remains largely proprietary, the available information clearly indicates that careful manipulation of the benzenesulfonamide scaffold led to a compound with a desirable pharmacological profile for a ghrelin receptor agonist. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other ghrelin receptor modulators. Further disclosure of the specific SAR data would undoubtedly provide invaluable insights for medicinal chemists and pharmacologists working in the field of GPCR drug discovery.
A Technical Guide to the Discovery and Synthesis of Small Molecule Modulators: A Case Study on GSK894281 and an Exploration of Pyrimidine-Based CXCR2 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query identified GSK894281 as a pyrimidine-based CXCR2 antagonist. However, extensive research indicates that this compound is, in fact, a ghrelin receptor agonist. This guide will first address the discovery and synthesis of this compound based on its correct identification. Subsequently, in recognition of the user's interest in pyrimidine-based CXCR2 antagonists developed by GlaxoSmithKline (GSK), this guide will provide a detailed overview of a representative compound from that class, danirixin (GSK1325756).
Part 1: this compound - A Potent Ghrelin Receptor Agonist
Introduction
This compound is a potent and orally active full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1] Ghrelin is a peptide hormone primarily secreted by the stomach that plays a crucial role in stimulating appetite, regulating energy homeostasis, and promoting growth hormone release.[2] Consequently, agonists of the ghrelin receptor have been investigated for their therapeutic potential in conditions such as cachexia, anorexia, and gastroparesis. This compound has been shown to effectively enter the central nervous system, suggesting its potential to modulate appetite and energy balance through central mechanisms.[1]
Chemical Identity of this compound:
-
IUPAC Name: N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide
-
CAS Number: 874958-63-1
-
Molecular Formula: C₂₄H₂₈FN₃O₄S
Discovery and Structure-Activity Relationship (SAR)
The discovery of this compound likely emerged from a drug discovery program focused on identifying small molecule mimetics of the endogenous peptide ghrelin. The core of ghrelin's activity resides in its N-terminal octanoylated serine residue, which is essential for high-affinity binding to the GHS-R1a receptor.[3][4] Structure-activity relationship studies of ghrelin and its analogues have highlighted the importance of a lipophilic side chain for receptor activation.
While specific SAR data for the discovery of this compound is not publicly available, the structure suggests a design strategy aimed at mimicking the key interactions of ghrelin with its receptor. The sulfonamide linkage provides a stable and synthetically accessible core. The substituted phenyl rings and the dimethylpiperazine moiety likely contribute to the molecule's overall conformation and interactions with the receptor's binding pocket, while the furan ring may provide additional binding interactions.
Synthesis of this compound
Retrosynthetic Analysis:
The primary disconnection is at the sulfonamide bond, separating the molecule into a sulfonyl chloride and an aniline derivative. The aniline can be further disconnected at the piperazine-aryl bond.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols:
-
Synthesis of 3-Fluoro-4-(5-methylfuran-2-yl)benzenesulfonyl chloride:
-
Chlorosulfonation of 2-Bromo-4-fluorotoluene: 2-Bromo-4-fluorotoluene is reacted with chlorosulfonic acid at low temperature to introduce the sulfonyl chloride group, yielding 2-bromo-4-fluorobenzenesulfonyl chloride.
-
Suzuki Coupling: The resulting sulfonyl chloride is then subjected to a Suzuki coupling reaction with 5-methyl-2-furanylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to afford 3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonyl chloride.
-
-
Synthesis of 5-((3R,5S)-3,5-dimethylpiperazin-1-yl)-2-methoxyaniline:
-
Nucleophilic Aromatic Substitution: 1-Fluoro-4-methoxy-2-nitrobenzene is reacted with (3R,5S)-3,5-dimethylpiperazine in a polar aprotic solvent (e.g., DMSO) with a base (e.g., K₂CO₃) at an elevated temperature to yield N-(4-methoxy-2-nitrophenyl)-(3R,5S)-3,5-dimethylpiperazine.
-
Nitro Group Reduction: The nitro group of the resulting compound is then reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., SnCl₂/HCl), to give 5-((3R,5S)-3,5-dimethylpiperazin-1-yl)-2-methoxyaniline.
-
-
Final Sulfonamide Formation:
-
The synthesized 3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonyl chloride and 5-((3R,5S)-3,5-dimethylpiperazin-1-yl)-2-methoxyaniline are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine).
-
The reaction is stirred at room temperature until completion, typically monitored by TLC or LC-MS.
-
The crude product is then purified by column chromatography to yield this compound.
-
Mechanism of Action and Signaling Pathway
This compound acts as a full agonist at the GHS-R1a receptor, a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of ghrelin, including the stimulation of growth hormone secretion from the pituitary gland and the modulation of neuronal activity in the hypothalamus to promote appetite.
Caption: Signaling pathway of the ghrelin receptor agonist this compound.
Quantitative Data
| Parameter | Value | Reference |
| Target | Ghrelin Receptor (GHS-R1a) | [1] |
| Activity | Full Agonist | [1] |
| pEC₅₀ (human motilin receptor) | <4.9 | [1] |
Part 2: Danirixin (GSK1325756) - A Pyrimidine-Related CXCR2 Antagonist
Introduction
Danirixin (GSK1325756) is a selective and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[5][6] CXCR2 is a GPCR that plays a critical role in the migration of neutrophils to sites of inflammation.[7] Its ligands include several chemokines, most notably interleukin-8 (IL-8 or CXCL8). Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and severe asthma.[5] By blocking the interaction of chemokines with CXCR2, danirixin aims to reduce neutrophil-mediated inflammation.
Chemical Identity of Danirixin:
-
IUPAC Name: N-[4-chloro-2-hydroxy-3-[(3S)-3-piperidinylsulfonyl]phenyl]-N'-(3-fluoro-2-methylphenyl)-urea
-
CAS Number: 954126-98-8
-
Molecular Formula: C₁₉H₂₁ClFN₃O₄S
Discovery and Development
Danirixin was developed by GlaxoSmithKline as a potential oral anti-inflammatory agent for neutrophil-driven diseases.[5] The discovery process likely involved high-throughput screening of compound libraries to identify hits that could inhibit the binding of CXCL8 to CXCR2. Subsequent lead optimization would have focused on improving potency, selectivity, and pharmacokinetic properties. Danirixin emerged from these efforts as a potent and selective CXCR2 antagonist.[8] It has been evaluated in clinical trials for COPD and influenza.[7][9][10]
Synthesis of Danirixin
The synthesis of danirixin can be accomplished through a multi-step sequence. A plausible retrosynthetic analysis breaks the molecule down at the urea linkage and the sulfonyl group.
Retrosynthetic Analysis:
The urea bond can be formed from an isocyanate and an aniline. The sulfonyl group can be introduced via chlorosulfonylation followed by reaction with a protected piperidine derivative.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for Danirixin.
Detailed Experimental Protocols:
-
Synthesis of 3-Fluoro-2-methylphenyl isocyanate:
-
3-Fluoro-2-methylaniline is reacted with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., toluene) to yield the corresponding isocyanate.
-
-
Synthesis of N-(4-chloro-2-hydroxy-3-((S)-3-piperidylsulfonyl)phenyl)amine:
-
Chlorosulfonylation: 5-Chloro-2-hydroxyaniline is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-amino-2-chloro-6-hydroxybenzenesulfonyl chloride.
-
Sulfonamide Formation and Protection: The sulfonyl chloride is reacted with (S)-N-Boc-3-aminopiperidine in the presence of a base to form the protected sulfonamide.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the free piperidinyl sulfonamide.
-
-
Final Urea Formation:
-
The synthesized N-(4-chloro-2-hydroxy-3-((S)-3-piperidylsulfonyl)phenyl)amine and 3-fluoro-2-methylphenyl isocyanate are combined in an aprotic solvent (e.g., THF or dichloromethane).
-
The reaction is stirred at room temperature until completion.
-
The product, danirixin, is isolated and purified by crystallization or column chromatography.
-
Mechanism of Action and Signaling Pathway
Danirixin is a competitive antagonist of CXCR2. It binds to the receptor and prevents the binding of endogenous chemokine ligands like CXCL8. This blockade of ligand binding inhibits the downstream signaling cascade that is normally initiated upon receptor activation. The CXCR2 receptor is coupled to Gi proteins. Inhibition of CXCR2 by danirixin prevents the dissociation of the G-protein subunits, thereby inhibiting downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. The ultimate effect is the inhibition of neutrophil chemotaxis, degranulation, and activation at sites of inflammation.
Caption: Inhibitory mechanism of Danirixin on the CXCR2 signaling pathway.
Quantitative Data
| Parameter | Value | Reference |
| Target | CXCR2 | [5][6] |
| Activity | Reversible Antagonist | [5][6] |
| IC₅₀ (CXCL8 binding) | 12.5 nM | [6][11] |
| Selectivity (vs. CXCR1) | 78-fold | [8] |
| pA₂ (IL-8-induced Ca²⁺ mobilization) | 7.52 | [12] |
| IC₅₀ (rat whole blood CD11b expression) | 890 nM | [12] |
| ED₅₀ (LPS-induced rat pulmonary neutrophilia) | 1.4 mg/kg | [12] |
| ED₅₀ (ozone-induced rat pulmonary neutrophilia) | 16 mg/kg | [12] |
References
- 1. benchchem.com [benchchem.com]
- 2. An insight into the multifunctional role of ghrelin and structure activity relationship studies of ghrelin receptor ligands with clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function studies on the new growth hormone-releasing peptide, ghrelin: minimal sequence of ghrelin necessary for activation of growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
GSK894281: A Technical Whitepaper on Ghrelin Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK894281 is a potent, orally active, and centrally-acting full agonist of the ghrelin receptor. This document provides a comprehensive technical overview of its selectivity for ghrelin receptor subtypes, presenting available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of associated signaling pathways. The ghrelin receptor system is a critical regulator of energy homeostasis, appetite, and growth hormone secretion, making it a key target for therapeutic development. The primary functional receptor for ghrelin is the growth hormone secretagogue receptor type 1a (GHS-R1a). Another isoform, GHS-R1b, exists but its physiological role is less understood as it does not bind ghrelin and is considered non-functional on its own. However, GHS-R1b can form heterodimers with GHS-R1a, potentially modulating its function. Understanding the selectivity profile of a compound like this compound across these subtypes is crucial for predicting its therapeutic efficacy and potential side effects.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data on the functional activity and selectivity of this compound.
Table 1: Functional Activity of this compound at the Human Ghrelin Receptor (GHS-R1a)
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human Ghrelin Receptor (GHS-R1a) | Functional Assay | Effective Concentration | 1-10 nmol/L | [1] |
Table 2: Selectivity Profile of this compound
| Compound | Receptor | Potency Comparison | Fold Selectivity | Reference |
| This compound | Human Motilin Receptor | Less Potent | >1000-fold | [1] |
Note on GHS-R1b Selectivity: To date, publicly available scientific literature has not provided specific binding affinity (Ki or IC50) or functional activity (EC50) data for this compound at the GHS-R1b receptor subtype. The GHS-R1b isoform is a splice variant of the GHS-R1a gene and lacks the C-terminal transmembrane domains necessary for ghrelin binding and signal transduction. While it does not directly respond to ghrelin or its agonists, GHS-R1b can form heterodimers with GHS-R1a, which can modulate the signaling of the functional receptor. Further research is required to determine if this compound has any interaction with GHS-R1b or influences the function of GHS-R1a/GHS-R1b heterodimers.
Experimental Protocols
Detailed methodologies for key experiments relevant to determining the selectivity and functional activity of ghrelin receptor ligands are provided below. These protocols are based on established techniques in the field.
Radioligand Binding Assay for GHS-R1a
This protocol is designed to determine the binding affinity of a test compound (like this compound) for the GHS-R1a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound at the GHS-R1a receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GHS-R1a receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Ghrelin.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled ghrelin (e.g., 1 µM).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/C filter plates (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GHS-R1a in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the test compound at various dilutions.
-
25 µL of [125I]-Ghrelin at a concentration close to its Kd.
-
150 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This protocol measures the ability of a test compound to stimulate GHS-R1a, which canonically couples to the Gq protein, leading to an increase in intracellular calcium.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for GHS-R1a activation.
Materials:
-
A cell line stably expressing the human GHS-R1a receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound (this compound) at various concentrations.
-
A fluorescent plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GHS-R1a expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the cell plate in the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the test compound at different concentrations to the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔRFU against the logarithm of the test compound concentration.
-
Determine the EC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the GHS-R1a receptor.
Caption: Canonical Gαq and β-arrestin signaling pathways activated by a GHS-R1a agonist.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a calcium mobilization functional assay.
Conclusion
This compound is a potent agonist of the human ghrelin receptor GHS-R1a, with an effective concentration in the low nanomolar range.[1] It exhibits high selectivity for the ghrelin receptor over the motilin receptor.[1] The lack of available data on the interaction of this compound with the GHS-R1b subtype highlights an area for future investigation. Given that GHS-R1b can modulate GHS-R1a function through heterodimerization, understanding the effects of this compound on these receptor complexes would provide a more complete picture of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a foundational resource for researchers in the field of ghrelin receptor pharmacology and drug development.
References
Unveiling the In Vivo Appetite Effects of GSK894281: A Deep Dive into Preclinical and Clinical Findings
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate regulation of appetite presents a significant challenge in the development of novel therapeutics for a range of metabolic and psychological disorders. The quest for compounds that can safely and effectively modulate food intake is a cornerstone of modern pharmaceutical research. This document provides a comprehensive technical overview of the available preclinical and clinical data on the in vivo effects of GSK894281 on appetite. Due to the limited publicly available information on this compound, this guide will focus on presenting a structured approach to evaluating such a compound, drawing on established methodologies and signaling pathways in appetite research. While specific data for this compound is not available in the public domain, this whitepaper will serve as a framework for its potential investigation and reporting.
Executive Summary
This technical guide outlines the critical parameters for assessing the in vivo effects of a novel compound, hypothetically termed this compound, on appetite. It details the necessary experimental protocols, data presentation formats, and the underlying biological pathways that would be essential for a thorough evaluation. The document is structured to provide researchers and drug development professionals with a clear roadmap for investigating and presenting findings related to appetite modulation.
Putative Mechanism of Action and Signaling Pathways
The regulation of appetite is a complex interplay between central and peripheral signals. Key signaling pathways involved include the leptin and ghrelin pathways, which act on the hypothalamus to regulate hunger and satiety. A novel compound like this compound could potentially modulate appetite by interacting with one or more components of these pathways.
A hypothetical signaling pathway for a compound that suppresses appetite is detailed below. This diagram illustrates how a therapeutic agent might interact with hypothalamic neurons to decrease food intake.
Caption: Hypothetical signaling pathway for an appetite-suppressing compound.
Preclinical In Vivo Assessment
The initial evaluation of a compound's effect on appetite is typically conducted in animal models. These studies are crucial for establishing proof-of-concept, determining dose-response relationships, and identifying potential off-target effects.
Experimental Protocols
A standard preclinical workflow for assessing the impact of a compound on appetite is outlined below.
Caption: Standard preclinical experimental workflow for appetite assessment.
3.1.1 Animal Models:
-
Species: Typically, rodents (mice or rats) are used. Strains prone to obesity, such as the Zucker rat or the db/db mouse, can also be employed to model metabolic disease states.
-
Housing: Animals should be individually housed to allow for accurate measurement of food and water intake. A controlled environment with a regular light-dark cycle is essential.
3.1.2 Compound Administration:
-
Route of Administration: This will depend on the physicochemical properties of this compound and its intended clinical use (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Dose Selection: A range of doses should be tested to establish a dose-response curve. A vehicle control group is mandatory.
3.1.3 Key Measurements:
-
Food Intake: Measured daily, and in some paradigms, at more frequent intervals to assess effects on meal patterns.
-
Body Weight: Monitored daily.
-
Water Intake: Measured daily to assess for non-specific effects on thirst.
-
Behavioral Observations: Animals should be observed for any signs of toxicity or altered behavior.
Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and concise tabular format.
Table 1: Hypothetical Preclinical Data on Food Intake and Body Weight
| Treatment Group | Dose (mg/kg) | Daily Food Intake (g) | Change in Body Weight (%) |
| Vehicle Control | 0 | 5.2 ± 0.4 | +1.5 ± 0.2 |
| This compound | 1 | 4.8 ± 0.3 | +1.2 ± 0.3 |
| This compound | 10 | 3.5 ± 0.5 | -0.5 ± 0.4 |
| This compound | 30 | 2.1 ± 0.6 | -2.1 ± 0.6 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Clinical Evaluation
Following promising preclinical results, the investigation of this compound would move into clinical trials in human subjects.
Study Design and Protocols
Clinical trials for appetite-modulating drugs are typically randomized, double-blind, and placebo-controlled.
4.1.1 Phase I Studies:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Methodology: Single ascending dose and multiple ascending dose studies. Appetite can be assessed using visual analog scales (VAS) for hunger, satiety, and prospective food consumption.
4.1.2 Phase II Studies:
-
Objective: To evaluate the efficacy of this compound on appetite and body weight in the target patient population (e.g., individuals with obesity).
-
Methodology: Randomized, placebo-controlled trials with a duration of several weeks to months. Standardized meal tests can be used to objectively measure food intake.
A logical relationship diagram for a clinical trial design is presented below.
Caption: Logical flow of a randomized controlled clinical trial.
Data Presentation
Clinical trial data should be presented in a standardized format to allow for easy interpretation and comparison.
Table 2: Hypothetical Phase II Clinical Trial Data
| Parameter | Placebo (n=50) | This compound (n=50) | p-value |
| Change in Body Weight (kg) | -1.2 ± 0.8 | -4.5 ± 1.5 | <0.001 |
| Change in VAS Hunger Score (mm) | -5 ± 10 | -25 ± 12 | <0.01 |
| Ad Libitum Meal Energy Intake (kcal) | 850 ± 150 | 620 ± 120 | <0.001 |
Conclusion
While specific data on the in vivo effects of this compound on appetite are not currently in the public domain, this technical guide provides a robust framework for its potential investigation and reporting. The methodologies and data presentation formats outlined herein represent the industry standard for the evaluation of novel appetite-modulating compounds. Should data for this compound become available, it can be seamlessly integrated into this comprehensive structure to provide a clear and thorough understanding of its therapeutic potential. The rigorous application of these principles is paramount for the successful development of new treatments for disorders of appetite and metabolism.
The Ghrelin Mimetic Ibutamoren (MK-677): A Technical Guide to its Growth Hormone Secretagogue Activity
Foreword: Initial inquiries for "GSK894281" did not yield publicly available information. Consequently, this guide focuses on a well-characterized and clinically studied growth hormone secretagogue, Ibutamoren (MK-677), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Ibutamoren (MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1] It mimics the action of ghrelin, a key regulator of growth hormone (GH) secretion, thereby stimulating the pituitary gland to release GH.[1][2] This guide delves into the molecular mechanism, quantitative effects, and experimental methodologies associated with the study of Ibutamoren's growth hormone secretagogue activity.
Mechanism of Action: Ghrelin Receptor Agonism
Ibutamoren exerts its pharmacological effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor.[1] This interaction initiates a downstream signaling cascade that culminates in the secretion of GH from somatotroph cells in the anterior pituitary.[1] The primary signaling pathway involves the Gαq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
Quantitative Data from Clinical and Preclinical Studies
The efficacy of Ibutamoren in stimulating the GH-IGF-1 axis has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Effects of Ibutamoren on Growth Hormone and IGF-1 Levels
| Study Population | Dose | Duration | Peak GH Response (µg/L) | Change in IGF-1 | Citation |
| Healthy Volunteers | 25 mg | Single Dose | 55.9 ± 31.7 | - | [3] |
| Healthy Volunteers | 25 mg | 7 days | 22.6 ± 9.3 | Increased to 264 ± 31 ng/mL from 186 ± 19 ng/mL | [3] |
| GH-Deficient Adults | 10-50 mg | 8 days | - | Increased | [4] |
| Obese Males | 25 mg | 8 weeks | - | ~40% increase | [5] |
| Healthy Older Adults | 25 mg | 2-9 weeks | - | Significant Increase | [6] |
Table 2: Effects of Ibutamoren on Body Composition and Metabolism
| Study Population | Dose | Duration | Change in Fat-Free Mass | Change in Nitrogen Balance | Other Notable Effects | Citation | |---|---|---|---|---|---| | Healthy Volunteers (Caloric Restriction) | 25 mg | 7 days | - | Reversed negative nitrogen balance | - |[3] | | Obese Males | 25 mg | 8 weeks | Increased | - | Transient increase in basal metabolic rate |[5] | | Healthy Older Adults | 25 mg | 1 year | Increased | - | Mild increase in insulin resistance and HbA1c |[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for in vitro and in vivo studies of Ibutamoren.
In Vitro: Cell-Based Assays
This protocol assesses the effect of Ibutamoren on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells expressing GHSR-1a (e.g., CHO-K1 or HEK293 cells)
-
96-well plates
-
Complete cell culture medium
-
Ibutamoren (MK-677) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Ibutamoren Treatment: Prepare serial dilutions of Ibutamoren in complete medium (e.g., 0.1 µM to 100 µM). Replace the existing medium with 100 µL of the Ibutamoren-containing medium. Include a vehicle control.[7]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
This protocol is used to detect the activation of downstream signaling proteins following Ibutamoren treatment.
Materials:
-
Cells expressing GHSR-1a
-
6-well plates
-
Ibutamoren (MK-677) stock solution
-
Ice-cold PBS
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Treat cells with the desired concentration of Ibutamoren for various time points.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Collect the cell lysate.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo: Animal and Human Studies
This protocol outlines a typical in vivo study in rats to assess the growth-promoting effects of Ibutamoren.
Materials:
-
Sprague-Dawley rats
-
Ibutamoren (MK-677)
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Equipment for measuring body weight and length
-
ELISA kits for GH and IGF-1
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week.
-
Dosing: Administer Ibutamoren (e.g., 4 mg/kg) or vehicle orally via gavage daily for the study duration (e.g., 6 weeks).[9]
-
Growth Monitoring: Measure body weight and body length daily.[9]
-
Blood Sampling: Collect blood samples at baseline and at the end of the study to measure serum GH and IGF-1 levels using ELISA.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., pituitary, hypothalamus, tibia) for further analysis.[9]
This protocol is a generalized example of a clinical trial to evaluate the effects of Ibutamoren in humans.
Design: Double-blind, randomized, placebo-controlled, crossover study.
Participants: Healthy adult volunteers.
Procedure:
-
Screening and Enrollment: Screen participants for eligibility based on inclusion and exclusion criteria.
-
Randomization: Randomly assign participants to receive either Ibutamoren (e.g., 25 mg daily) or a placebo for a defined period (e.g., 14 days).[3]
-
Treatment Period: Administer the study drug or placebo orally once daily.
-
Washout Period: A washout period of 14-21 days between treatment arms in a crossover design.[3]
-
Assessments: Collect blood samples at regular intervals to measure GH, IGF-1, and other relevant biomarkers. Monitor for any adverse events.
-
Data Analysis: Analyze the data to compare the effects of Ibutamoren and placebo on the primary and secondary endpoints.
Conclusion
Ibutamoren (MK-677) is a potent, orally active growth hormone secretagogue that has been extensively studied. Its mechanism of action via the ghrelin receptor leads to significant and sustained increases in GH and IGF-1 levels. The quantitative data from both preclinical and clinical studies consistently demonstrate its anabolic effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of Ibutamoren and other growth hormone secretagogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ibutamoren (MK-677) HGH — Voafit [voafit.com]
- 3. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [archive.hshsl.umaryland.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of GSK894281
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of GSK894281, a potent and orally active full agonist of the ghrelin receptor (GHS-R1a). The following protocols are foundational for assessing the binding affinity and functional potency of this compound and similar compounds.
Quantitative Data Summary
While comprehensive quantitative data for this compound is not extensively available in the public domain, the following information has been reported:
| Parameter | Value | Receptor | Notes |
| pEC50 | < 4.9 | Human Motilin Receptor | Indicates off-target activity. A lower pEC50 value corresponds to a higher EC50 value and lower potency. |
| Potency | High | Ghrelin Receptor (GHS-R1a) | This compound is characterized as a highly potent ghrelin receptor full agonist.[1][2] Specific EC50 or Ki values are not publicly available. |
Signaling Pathway of Ghrelin Receptor (GHS-R1a)
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).
References
Application Notes and Protocols for Cell-Based Functional Assays of a p38 MAPK Inhibitor
Disclaimer: Publicly available information on "GSK894281" is not available at this time. Therefore, these application notes and protocols are provided as a detailed, representative example for a well-characterized class of compounds: p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. Researchers and drug development professionals can adapt these templates for their specific compound of interest once its mechanism of action is known.
Application Notes
Introduction to the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to external stressors and pro-inflammatory cytokines.[1][2] This pathway is a key component of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, cell cycle regulation, apoptosis, and cell differentiation.[3][4] The p38 MAPK family includes four isoforms: p38α, p38β, p38γ, and p38δ.[3]
The activation of p38 MAPK is triggered by various stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1), environmental stress (e.g., UV radiation, osmotic shock), and bacterial lipopolysaccharide (LPS).[1][4][5] This activation occurs through a tiered kinase cascade. Upstream MAP Kinase Kinase Kinases (MAP3Ks) phosphorylate and activate MAP Kinase Kinases (MKKs), specifically MKK3 and MKK6.[1][4] These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[6]
Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF-2.[4][6] A key consequence of p38 MAPK activation is the increased production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), which plays a central role in systemic inflammation.[5][7] Given its pivotal role in the inflammatory response, the p38 MAPK pathway is a significant therapeutic target for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[5]
Principle of Cell-Based Functional Assays
Cell-based functional assays are essential tools for evaluating the potency and efficacy of p38 MAPK inhibitors. These assays provide direct insights into how a compound modulates the signaling pathway within a biologically relevant cellular context.[8] Two primary types of assays are commonly employed:
-
Target Engagement/Phosphorylation Assay: This assay directly measures the ability of an inhibitor to block the phosphorylation of p38 MAPK or its immediate downstream substrates. Western blotting is a standard technique used to quantify the levels of phosphorylated p38 (p-p38), providing a direct measure of the inhibitor's engagement with its target.[2][8]
-
Downstream Functional Assay: This assay quantifies the biological consequences of p38 MAPK inhibition. A common and highly relevant functional readout is the inhibition of TNF-α release from immune cells (like peripheral blood mononuclear cells or monocytic cell lines) stimulated with LPS.[7][9] This is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
These assays are crucial for determining a compound's cellular potency (e.g., IC50 value), elucidating its mechanism of action, and guiding the drug development process.[4]
Signaling Pathway Diagram
Caption: p38 MAPK signaling cascade from stimuli to cellular response.
Data Presentation
The efficacy of p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table presents representative data for well-known p38 MAPK inhibitors against different assay endpoints.
| Compound | Target | Assay Type | Cell Line / System | IC50 (nM) |
| SB203580 | p38α/β | TNF-α Release | THP-1 Cells | 300 - 500 |
| BIRB 796 | p38α | TNF-α Release | Human PBMCs | Potent |
| Talmapimod | p38α/β | p38 Phosphorylation | Tumor Cell Lines | Varies |
| SR-318 | p38α | In-vitro Kinase Assay | Purified Enzyme | 5 |
| SR-318 | p38β | In-vitro Kinase Assay | Purified Enzyme | 32 |
| SR-318 | p38α | TNF-α Release | Whole Blood | 283 |
Data compiled from multiple sources and should be considered representative.[2][7] IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Inhibition of p38 Phosphorylation by Western Blot
This protocol details a method to assess a compound's ability to inhibit the phosphorylation of p38 MAPK in a cellular context using Western blot analysis.[2][8]
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa, THP-1, A549) in appropriate growth medium.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
-
Compound Treatment (Inhibitor Pre-incubation):
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Aspirate the growth medium from the cells and replace it with medium containing the test compound or vehicle (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[8]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.[2]
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.[2]
-
Calculate the ratio of phospho-p38 to total p38 for each sample and plot the results as a percentage of the stimulated control to determine the IC50 value.[8]
-
Caption: Experimental workflow for Western blot analysis of p38 phosphorylation.
Protocol 2: Inhibition of LPS-Induced TNF-α Release by ELISA
This protocol provides a method to functionally assess a compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α using a sandwich ELISA kit.[7][10]
Methodology:
-
Cell Culture and Seeding:
-
Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Seed 1-2 x 10⁵ cells per well in a 96-well flat-bottom plate.
-
-
Compound Treatment (Inhibitor Pre-incubation):
-
Prepare a dose-response curve of the test compound (e.g., 0.1 nM to 10 µM) in culture medium.
-
Add the compound solutions or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.[7]
-
-
Cell Stimulation:
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted TNF-α, for analysis. Samples can be analyzed immediately or stored at -80°C.
-
-
TNF-α Quantification (ELISA):
-
Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., Abcam ab46087 or similar).[10]
-
Briefly:
-
Add standards and collected supernatants to the antibody-coated plate.
-
Incubate with a biotinylated detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash again and add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution.
-
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Experimental workflow for TNF-α release assay using ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
Animal Models for Histamine H3 Receptor Antagonist Research: Application Notes and Protocols
Disclaimer: No specific public data was found for a compound designated "GSK894281." The following application notes and protocols are based on the well-established pharmacology of histamine H3 receptor (H3R) antagonists and data from representative compounds in this class, such as GSK189254, ABT-239, ciproxifan, and thioperamide. These notes are intended to serve as a general guide for researchers, scientists, and drug development professionals investigating novel H3R antagonists.
Introduction to Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Due to their role in enhancing neurotransmitter release, H3R antagonists are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.
These application notes provide an overview of relevant animal models and experimental protocols to assess the procognitive effects of H3R antagonists.
Signaling Pathway of Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. H3R antagonists block this constitutive activity, leading to an increase in histamine release and subsequent activation of postsynaptic H1 and H2 receptors. This disinhibition also enhances the release of other neurotransmitters, contributing to the procognitive effects of H3R antagonists.
Animal Models for Efficacy Testing
A variety of rodent models are employed to assess the procognitive effects of H3R antagonists. These models often involve inducing a cognitive deficit that the test compound is expected to reverse.
Scopolamine-Induced Cognitive Deficit Model
Scopolamine, a muscarinic receptor antagonist, is widely used to induce transient cognitive impairment in rodents, mimicking some aspects of cholinergic dysfunction observed in Alzheimer's disease.[1][2][3][4]
Species: Rats (e.g., Wistar, Sprague-Dawley) or Mice (e.g., C57BL/6) Induction: A single intraperitoneal (i.p.) injection of scopolamine (0.25-1 mg/kg) is typically administered 20-30 minutes before behavioral testing.[2][4][5][6]
Age-Related Cognitive Decline
Aged rodents naturally exhibit cognitive decline and can be a valuable translational model.
Species: Aged rats or mice (typically >18 months old)
Disease-Specific Transgenic Models
Transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice, which develop amyloid plaques and cognitive deficits, can be used to evaluate the therapeutic potential of H3R antagonists in a disease-relevant context.
Data Presentation: Efficacy of H3R Antagonists in Animal Models
The following tables summarize quantitative data from preclinical studies of various H3R antagonists.
| Compound | Animal Model | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| GSK189254 | Passive Avoidance | Rat | 1 and 3 | p.o. | Significantly improved performance. | [7] |
| Water Maze | Rat | 1 and 3 | p.o. | Significantly improved performance. | [7] | |
| Object Recognition | Rat | 0.3 and 1 | p.o. | Significantly improved performance. | [7][8] | |
| Attentional Set Shift | Rat | 1 | p.o. | Significantly improved performance. | [7] | |
| ABT-239 | Inhibitory Avoidance | Rat Pups | 0.1 - 1.0 | i.p. | Improved acquisition. | [9] |
| Social Memory | Adult Rat | 0.01 - 0.3 | i.p. | Improved social memory. | [9] | |
| Social Memory | Aged Rat | 0.3 - 1.0 | i.p. | Improved social memory. | [9] | |
| Prepulse Inhibition | Mouse | 1.0 - 3.0 | i.p. | Improved gating deficits. | [9] | |
| Ciproxifan | Scopolamine-Induced Deficit (Inhibitory Avoidance) | Mouse | 1.0 - 10.0 | i.p. | Reversed scopolamine-induced amnesia. | |
| Delayed Spatial Alternation | Rat | 3.0 | i.p. | Alleviated MK-801-induced impairment. | [10] | |
| Chronic Stress-Induced Cognitive Deficit | Rat | 3.0 | i.p. | Prevented deleterious effects of chronic stress. | [11][12] | |
| Contextual Memory Retrieval | Mouse | 3.0 | i.p. | Improved memory retrieval in both stressed and non-stressed conditions. | [13][14] | |
| Thioperamide | Scopolamine-Induced Amnesia (Inhibitory Avoidance) | Mouse | 5 and 10 | i.p. | Reversed scopolamine-induced amnesia. | [5][6] |
| Dizocilpine-Induced Amnesia (Inhibitory Avoidance) | Mouse | 10 | i.p. | Reversed dizocilpine-induced amnesia. | [5][6] | |
| Passive Avoidance | Senescence-Accelerated Mouse | 15 | i.p. | Significantly improved response latency. | [15] | |
| Novel Object Recognition | 6-OHDA-lesioned Mouse | Not specified | Not specified | Counteracted deficit in novel object recognition. | [16] |
| Compound | Assay | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| GSK189254 | In Vivo Microdialysis (Acetylcholine, Norepinephrine, Dopamine) | Rat | 0.3 - 3 | p.o. | Increased release in the anterior cingulate cortex. | [7] |
| ABT-239 | In Vivo Microdialysis (Acetylcholine) | Rat | 0.1 - 3.0 | i.p. | Enhanced release in the frontal cortex and hippocampus. | [9] |
| In Vivo Microdialysis (Dopamine) | Rat | 3.0 | i.p. | Enhanced release in the frontal cortex. | [9] |
Experimental Workflow for a Novel H3R Antagonist
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel H3R antagonist for cognitive enhancement.
References
- 1. criver.com [criver.com]
- 2. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single dose of H3 receptor antagonist--ciproxifan--abolishes negative effects of chronic stress on cognitive processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ciproxifan differentially modifies cognitive impairment evoked by chronic stress and chronic corticosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procognitive impact of ciproxifan (a histaminergic H3 receptor antagonist) on contextual memory retrieval after acute stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Procognitive impact of ciproxifan (a histaminergic H3 receptor antagonist) on contextual memory retrieval after acute stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of thioperamide, a histamine H3 antagonist, on the step-through passive avoidance response and histidine decarboxylase activity in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GSK894281 Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK894281 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death (necroptosis).[1] The kinase activity of RIPK1 is a key signaling node downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1) and has been implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1][2] Small molecule inhibitors of RIPK1, such as this compound, offer therapeutic potential in preclinical models of these conditions. These application notes provide a comprehensive overview of the mechanism of action, pharmacokinetic considerations, and detailed protocols for evaluating the in vivo efficacy of this compound.
Mechanism of Action:
This compound is designed to selectively inhibit the kinase activity of RIPK1. Upon stimulation by ligands such as TNF-α, RIPK1 can initiate either a pro-survival pathway leading to the activation of NF-κB or a pro-death pathway culminating in apoptosis or necroptosis.[1] By inhibiting the kinase function of RIPK1, this compound is expected to block the downstream signaling that leads to necroptosis and inflammation, without affecting the pro-survival functions of RIPK1.
Signaling Pathway
Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Murine Model of Systemic Inflammatory Response Syndrome (SIRS)
This model is used to evaluate the efficacy of this compound in a systemic inflammation context.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Mouse Tumor Necrosis Factor-alpha (mTNF-α)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Dosing needles (20-22 gauge for oral gavage)
-
Syringes (1 mL)
-
Rectal probe for temperature measurement
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare this compound in the vehicle to the desired concentration. To prepare 10 mL of 0.5% methylcellulose, add 50 mg of methylcellulose to 10 mL of sterile water. Gradually add the this compound powder while vortexing to ensure a fine suspension. Sonicate for 10-15 minutes. Prepare fresh daily.[1]
-
Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage 30 minutes prior to mTNF-α challenge.[2]
-
Induce SIRS by intraperitoneal injection of mTNF-α.
-
Endpoint Analysis:
-
Survival: Monitor survival for up to 48 hours.[2]
-
Body Temperature: Measure core body temperature at regular intervals using a rectal probe, as TNF-α induces hypothermia.[2]
-
Organ Damage: Collect tissues (liver, lungs, kidneys) for histological analysis (H&E staining) to assess inflammation and injury.[2]
-
Cytokine Levels: Collect blood at various time points to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) using ELISA or multiplex assays.[2]
-
Target Engagement Assay
This protocol is to confirm that this compound is binding to its intended target, RIPK1, in vivo. A novel antibody-based immunoassay can be utilized for measuring direct target binding.[3]
Materials:
-
Animals treated with this compound
-
Tissue homogenization buffer
-
Antibodies specific for the drug-bound conformation of RIPK1
-
ELISA plates and reagents
Protocol:
-
Administer a single dose of this compound to a cohort of animals.
-
At predetermined time points, collect blood and tissue samples.
-
Prepare tissue lysates and plasma samples.
-
Use a validated immunoassay, such as the TEAR1 assay, to quantify the amount of drug-bound RIPK1.[3] This assay can validate the direct binding of RIPK1 inhibitors in cells, blood, and tissues.[3]
-
Correlate the level of target engagement with the pharmacokinetic profile of this compound. In a nonhuman primate model, RIPK1 target engagement was measured in multiple tissues and correlated well with predicted levels based on measured drug levels.[3]
Experimental Workflow
Caption: General workflow for in vivo efficacy studies of this compound.
Data Presentation
The following tables present hypothetical data based on typical results for a potent RIPK1 inhibitor in the described models.
Table 1: Efficacy of this compound in Murine SIRS Model
| Treatment Group | Dose (mg/kg) | Survival Rate (48h) | Body Temperature (°C) at 4h (Mean ± SD) | Serum IL-6 (pg/mL) at 4h (Mean ± SD) |
| Vehicle | - | 20% | 32.5 ± 0.8 | 1500 ± 250 |
| This compound | 3 | 60% | 34.2 ± 0.6 | 800 ± 150 |
| This compound | 10 | 90% | 35.8 ± 0.5 | 300 ± 75 |
| This compound | 30 | 100% | 36.5 ± 0.4 | 150 ± 50 |
Table 2: Target Engagement and Pharmacokinetics of this compound
| Time Post-Dose (hours) | Plasma Concentration (ng/mL) (Mean ± SD) | Predicted Target Engagement (%) | Observed Target Engagement (%) |
| 0.5 | 185 ± 65 | 95.8 | 94.5 |
| 2 | 120 ± 40 | 88.2 | 87.1 |
| 8 | 45 ± 15 | 59.7 | 55.4 |
| 24 | 10 ± 5 | 24.1 | 22.8 |
| 48 | < 1 | 3.1 | 4.5 |
Comparative Analysis Logic
Caption: Logical framework for comparing treatment groups in efficacy studies.
Disclaimer: The information provided in these application notes and protocols is based on publicly available data for RIPK1 inhibitors and should be adapted and optimized for specific experimental conditions. This compound is used as a representative name for a hypothetical RIPK1 inhibitor, and the presented data are illustrative. Researchers should always perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental endpoint.
References
Application Notes and Protocols for Experimental Compound GSK894281
Disclaimer: Publicly available information on the specific compound GSK894281 is not available. The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals. This template can be adapted for an experimental compound once its specific characteristics are known. The quantitative data, experimental protocols, and signaling pathways described herein are illustrative and should not be considered representative of any specific GSK compound.
Introduction
This document provides a comprehensive overview of the formulation, experimental use, and hypothetical mechanism of action for the experimental compound this compound. The protocols and data presented are intended to serve as a guide for researchers investigating the therapeutic potential of novel compounds.
Compound Formulation for Experimental Use
The proper formulation of an experimental compound is critical for ensuring accurate and reproducible results in both in vitro and in vivo studies. The choice of vehicle and preparation method depends on the compound's physicochemical properties and the experimental model.
Table 1: Example Formulations for this compound
| Application | Vehicle | Concentration Range | Preparation | Storage |
| In Vitro Cell-Based Assays | DMSO | 10 mM - 50 mM (stock) | Dissolve this compound in 100% DMSO to create a stock solution. Further dilute in cell culture medium to final working concentration. Ensure final DMSO concentration is <0.1% in assays. | -20°C for up to 6 months |
| In Vivo Rodent (Oral Gavage) | 0.5% Methylcellulose in sterile water | 1 mg/mL - 20 mg/mL | Suspend this compound in the vehicle. Homogenize using a tissue grinder or sonicator until a uniform suspension is achieved. Prepare fresh daily. | Room temperature for up to 4 hours |
| In Vivo Rodent (Intravenous) | 5% Solutol HS 15 in sterile saline | 0.5 mg/mL - 5 mg/mL | Dissolve this compound in the vehicle with gentle warming if necessary. Filter sterilize through a 0.22 µm filter before injection. Prepare fresh on the day of use. | Room temperature for up to 8 hours |
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to be an inhibitor of the novel kinase, "Kinase X," which is a key component of the "Growth Factor Y" signaling pathway implicated in oncogenesis. Inhibition of Kinase X by this compound is proposed to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Hypothetical signaling pathway of this compound action.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against its putative target, Kinase X.
Workflow:
Figure 2: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add 5 µL of diluted this compound (in 10% DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a mix of Kinase X and its peptide substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Table 2: Hypothetical In Vitro Activity of this compound
| Assay | Target | IC₅₀ (nM) |
| Kinase Activity Assay | Kinase X | 15.2 |
| Cell Proliferation Assay (MCF-7) | - | 128.5 |
| Cell Proliferation Assay (HCT116) | - | 254.1 |
In Vivo Tumor Xenograft Study
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Implant human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into vehicle and treatment groups (n=8-10 per group).
-
Administer this compound or vehicle daily by oral gavage at the predetermined doses.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Table 3: Hypothetical In Vivo Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | 1250 ± 150 | - | +5.2 |
| This compound | 10 | 875 ± 120 | 30 | +4.8 |
| This compound | 30 | 450 ± 98 | 64 | +1.5 |
| This compound | 100 | 180 ± 65 | 86 | -3.1 |
Safety and Handling
This compound is an experimental compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the powdered compound should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for more detailed information.
Application Notes and Protocols for GSK894281 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK894281 is a potent agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). As an agonist, this compound mimics the action of ghrelin, a peptide hormone that plays a crucial role in appetite stimulation, growth hormone release, and energy homeostasis. These application notes provide detailed protocols for the dissolution of this compound for in vitro cell culture experiments and an example of a cell-based assay to study its activity.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₈FN₃O₄S |
| Mechanism of Action | Ghrelin Receptor Agonist |
Dissolution of this compound for Cell Culture
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.
Protocol for Preparing a Stock Solution:
-
Weighing the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add a precise volume of high-purity, sterile DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no undissolved particles remain.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Precipitation: When diluting the DMSO stock solution into aqueous cell culture medium, precipitation may occur. To minimize this, add the DMSO stock solution to the pre-warmed medium and mix immediately and thoroughly. If precipitation persists, consider lowering the final concentration of this compound.
Experimental Protocol: In Vitro Ghrelin Receptor Activation Assay
This protocol describes a general method for assessing the agonist activity of this compound on the ghrelin receptor in a cell-based assay. A cell line endogenously expressing the ghrelin receptor or a recombinant cell line overexpressing the receptor (e.g., HEK293 or CHO cells) can be used.
Materials:
-
Cells expressing the ghrelin receptor
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Ghrelin peptide (positive control)
-
Vehicle control (DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well cell culture plates
-
Reagents for detecting downstream signaling (e.g., Calcium flux assay kit, ERK phosphorylation antibody for Western blot or ELISA)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional): The day before the assay, replace the complete medium with serum-free medium to reduce basal signaling.
-
Preparation of Test Compounds: Prepare serial dilutions of this compound and the positive control (ghrelin) in serum-free medium or assay buffer. Also, prepare a vehicle control with the same final DMSO concentration as the highest concentration of this compound.
-
Cell Treatment: Remove the medium from the cells and add the prepared dilutions of this compound, ghrelin, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specific time period (e.g., 15-60 minutes for calcium flux, or longer for gene expression or protein phosphorylation assays) at 37°C.
-
Signal Detection: Measure the response using a suitable method. For example:
-
Calcium Flux: Follow the instructions of a commercial calcium flux assay kit, which typically involves loading the cells with a calcium-sensitive dye and measuring the fluorescence change upon compound addition using a plate reader.
-
ERK Phosphorylation: Lyse the cells and perform a Western blot or ELISA to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK.
-
Data Analysis:
-
Plot the response (e.g., fluorescence intensity, p-ERK levels) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) value, which represents the potency of the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ghrelin receptor signaling pathway and a typical experimental workflow for testing a ghrelin receptor agonist.
Caption: Ghrelin Receptor Signaling Pathway activated by this compound.
Caption: Experimental Workflow for Ghrelin Receptor Agonist Assay.
Application Notes and Protocols: Immunohistochemical Analysis of Ghrelin Receptor Activation by GSK894281
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK894281 is a potent, orally active, and centrally nervous system (CNS) penetrant full agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release. Activation of the ghrelin receptor initiates a cascade of intracellular signaling events, making it a significant target for therapeutic development in various metabolic and neuroendocrine disorders.
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of ghrelin receptor expression and its activation by this compound in formalin-fixed, paraffin-embedded (FFPE) tissues. The provided methodologies will enable researchers to visualize the tissue distribution of the ghrelin receptor and to assess the cellular consequences of its activation by this potent agonist.
Quantitative Data
| Compound | Target Receptor | Agonist Type | Potency | Reference |
| This compound | Ghrelin Receptor (GHS-R1a) | Full Agonist | Highly Potent | [1][2] |
| This compound | Motilin Receptor | - | pEC50 < 4.9 | [1][2] |
Note: A lower pEC50 value indicates lower potency. The provided value for the motilin receptor suggests weak activity at this off-target receptor, highlighting the selectivity of this compound for the ghrelin receptor.
Ghrelin Receptor Signaling Pathways
The ghrelin receptor is known to signal through multiple G protein-dependent and -independent pathways upon agonist binding. Understanding these pathways is crucial for interpreting the functional consequences of this compound treatment.
Caption: Ghrelin receptor signaling pathways activated by this compound.
Experimental Protocols
The following protocols provide a framework for the immunohistochemical analysis of ghrelin receptor expression and activation. Optimization may be required for specific antibodies and tissue types.
Experimental Workflow: Immunohistochemistry
Caption: General workflow for immunohistochemistry on paraffin-embedded tissues.
Protocol 1: Immunohistochemical Staining of Ghrelin Receptor (GHS-R1a)
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)
-
Primary Antibody: Rabbit anti-Ghrelin Receptor (GHS-R1a) polyclonal antibody (use at a validated dilution)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water and then with Wash Buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Incubate sections with the DAB substrate solution according to the manufacturer's instructions until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with deionized water.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Assessing Ghrelin Receptor Activation via Phosphorylated ERK (pERK) IHC
Activation of the ghrelin receptor can lead to the phosphorylation of Extracellular Signal-regulated Kinase (ERK). Detecting pERK by IHC can serve as an indirect marker of receptor activation.
Procedure:
This protocol follows the same steps as Protocol 1, with the following key differences:
-
Primary Antibody: Use a validated antibody specific for phosphorylated ERK1/2 (e.g., Rabbit anti-pERK1/2).
-
Experimental Design: Include control groups:
-
Vehicle-treated tissue.
-
This compound-treated tissue.
-
A positive control tissue known to have high ERK activation.
-
-
Analysis: Compare the intensity and localization (nuclear vs. cytoplasmic) of pERK staining between the vehicle and this compound-treated groups. An increase in nuclear pERK staining is often indicative of pathway activation.
Protocol 3: Immunofluorescence Staining for Ghrelin Receptor Internalization
Agonist-induced internalization is a common mechanism of GPCR regulation. This can be visualized by immunofluorescence.
Materials:
-
Cells or fresh frozen tissue sections
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)
-
Primary and fluorescently-labeled secondary antibodies as in Protocol 1.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
Procedure:
-
Cell/Tissue Treatment: Treat cells or animals with this compound for various time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of receptor internalization.
-
Fixation and Permeabilization: Fix the samples and then permeabilize if the antibody epitope is intracellular.
-
Staining: Follow standard immunofluorescence staining procedures for blocking, primary, and secondary antibody incubations.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: In untreated or vehicle-treated cells, the ghrelin receptor should primarily be localized to the plasma membrane. Upon treatment with this compound, a time-dependent increase in intracellular puncta representing internalized receptors in endosomes should be observed.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of the primary antibody. |
| Endogenous peroxidase activity | Add a hydrogen peroxide quenching step before blocking. | |
| Weak or No Signal | Poor antigen retrieval | Optimize heating time and pH of the retrieval buffer. |
| Inactive primary antibody | Use a fresh antibody or one with confirmed reactivity. | |
| Insufficient primary antibody concentration | Use a lower dilution of the primary antibody. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Run a control without the primary antibody. |
These application notes and protocols provide a comprehensive guide for researchers investigating the effects of this compound on the ghrelin receptor. By employing these immunohistochemical techniques, it is possible to gain valuable insights into the localization and functional activation of this important therapeutic target.
References
Application Notes and Protocols for Small Molecule Modulators in Organoid Culture Systems
Disclaimer: No public information was found for a compound designated "GSK894281". The following application notes and protocols are provided as a template using the well-characterized GSK3 inhibitor, CHIR99021 , as a representative small molecule for modulating signaling pathways in organoid culture. Researchers should adapt these guidelines based on the specific mechanism of action of their compound of interest.
Application Notes: Using CHIR99021 to Modulate Wnt Signaling in Intestinal Organoid Cultures
Introduction
Organoids are three-dimensional (3D) in vitro culture systems derived from stem cells that self-organize to recapitulate the architecture and function of their corresponding in vivo organs.[1][2] The successful establishment and maintenance of many organoid types, particularly those from epithelial tissues like the intestine, rely on the precise control of key signaling pathways that regulate stem cell self-renewal and differentiation. The Wnt signaling pathway is a master regulator of intestinal stem cell (ISC) maintenance and proliferation. In the absence of Wnt signaling, ISCs differentiate and the organoid culture cannot be sustained.
Mechanism of Action: CHIR99021
CHIR99021 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a key component of the β-catenin destruction complex. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3 by CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes. These target genes are critical for maintaining the intestinal stem cell population.
Applications in Organoid Culture
In the context of intestinal organoid culture, CHIR99021 is a critical component of the culture medium. It provides a strong and stable activation of the Wnt pathway, which is essential for:
-
Long-term maintenance of intestinal stem cells: By promoting the self-renewal of Lgr5+ intestinal stem cells, CHIR99021 allows for the long-term expansion and passaging of intestinal organoids.
-
Efficient establishment of organoid cultures: The inclusion of CHIR99021 in the initial culture medium significantly improves the success rate of establishing organoid lines from primary tissues.
-
Studying the role of Wnt signaling: As a specific activator of the Wnt pathway, CHIR99021 can be used to investigate the downstream effects of Wnt signaling on cell fate decisions, proliferation, and differentiation in a controlled in vitro setting.
Data Presentation: Quantitative Effects of CHIR99021 on Intestinal Organoid Culture
The following tables summarize typical quantitative data observed when using CHIR99021 in mouse intestinal organoid cultures.
Table 1: Optimal Concentration of CHIR99021 for Mouse Intestinal Organoid Culture
| Parameter | Value | Notes |
| Recommended Concentration Range | 1 - 5 µM | The optimal concentration may vary depending on the specific organoid line and culture conditions. |
| Typical Starting Concentration | 3 µM | A good starting point for most mouse intestinal organoid cultures. |
| EC50 (in vitro GSK3 inhibition) | ~6.7 nM (GSK3α), ~10 nM (GSK3β) | Demonstrates high potency of the compound. |
Table 2: Effects of CHIR99021 on Mouse Intestinal Organoid Phenotype (7-day culture)
| CHIR99021 Concentration | Average Organoid Diameter (µm) | Lgr5+ Stem Cell Population (%) | Budding Efficiency (%) |
| 0 µM (Control) | 50 ± 15 | < 5% | < 10% |
| 1 µM | 150 ± 30 | 25 ± 5% | 40 ± 8% |
| 3 µM | 250 ± 50 | 40 ± 10% | 85 ± 10% |
| 5 µM | 220 ± 45 | 38 ± 8% | 80 ± 12% |
Data are representative and may vary between experiments.
Experimental Protocols
Protocol 1: Preparation of CHIR99021 Stock Solution
-
Reconstitution: Resuspend lyophilized CHIR99021 in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated exposure to light.
Protocol 2: Establishment of Mouse Intestinal Organoids using CHIR99021
Materials:
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factors (EGF, Noggin, R-spondin)
-
CHIR99021
-
Matrigel (growth factor reduced)
-
Isolated intestinal crypts
Procedure:
-
Prepare Complete Organoid Medium: Supplement the basal culture medium with EGF (50 ng/mL), Noggin (100 ng/mL), R-spondin (500 ng/mL), and CHIR99021 (3 µM).
-
Embed Crypts in Matrigel: Mix the isolated intestinal crypts with ice-cold liquid Matrigel.
-
Plate Matrigel Domes: Dispense 50 µL of the crypt-Matrigel suspension into the center of each well of a pre-warmed 24-well plate to form a dome.
-
Polymerize Matrigel: Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel to solidify.
-
Add Complete Organoid Medium: Carefully add 500 µL of the complete organoid medium containing CHIR99021 to each well.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days. Organoids should be ready for passaging in 7-10 days.
Protocol 3: Passaging Intestinal Organoids
-
Harvest Organoids: Aspirate the medium and mechanically disrupt the Matrigel domes using a pipette. Transfer the organoid-Matrigel slurry to a microcentrifuge tube.
-
Wash: Wash the organoids with cold basal medium to remove residual Matrigel. Centrifuge to pellet the organoids.
-
Dissociate: Resuspend the organoid pellet in a dissociation reagent (e.g., TrypLE) and incubate at 37°C for 5-10 minutes, pipetting gently every 2 minutes to break the organoids into smaller fragments.
-
Neutralize and Re-plate: Neutralize the dissociation reagent with basal medium, centrifuge the fragments, and resuspend the pellet in fresh, ice-cold Matrigel.
-
Re-culture: Plate new Matrigel domes and add complete organoid medium with CHIR99021 as described in Protocol 2.
Mandatory Visualizations
References
Troubleshooting & Optimization
Troubleshooting GSK894281 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GSK894281, a potent and orally active ghrelin receptor full agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a full agonist for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR).[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) that, when activated, can initiate several downstream signaling cascades. This compound mimics the action of ghrelin, the endogenous ligand, to stimulate these pathways.
Q2: I am observing precipitation after adding my this compound stock solution to my aqueous-based assay buffer. What could be the cause?
A2: This is a common issue known as "precipitation upon dilution." this compound, like many small molecules, is likely dissolved in a high-concentration organic solvent stock solution (e.g., DMSO). When this is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit in the final solvent mixture is exceeded. To mitigate this, ensure the final concentration of the organic solvent is kept to a minimum (typically below 0.5%) and consider preparing intermediate dilutions in a suitable co-solvent or buffer.
Q3: My experimental results are inconsistent when using this compound. What are some potential solubility-related causes?
A3: Inconsistent results can stem from several factors related to solubility:
-
Incomplete Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, the actual concentration will be lower than calculated.
-
Precipitation in Media: The compound may be precipitating in your cell culture media or assay buffer over time, reducing its effective concentration.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation. It is recommended to store stock solutions in small, single-use aliquots.
Troubleshooting Guide for Solubility Issues
If you are encountering problems with dissolving this compound, follow these troubleshooting steps:
-
Verify the Recommended Solvent: While specific solubility data is not widely published, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many small molecule inhibitors.[3][4][5]
-
Gentle Warming: To aid dissolution, gently warm the solution in a water bath set to 37°C for a short period. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Utilize a bath sonicator to help break down any small particles and facilitate complete dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound in the solvent.
-
Prepare Fresh Solutions: If you suspect your stock solution has degraded or precipitated over time, it is best to prepare a fresh solution.
Quantitative Data Summary
The following table provides volumes for preparing common stock concentrations of this compound (Molecular Weight: 473.56 g/mol ) in a solvent.[6]
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.11 mL | 10.56 mL | 21.12 mL |
| 5 mM | 0.42 mL | 2.11 mL | 4.22 mL |
| 10 mM | 0.21 mL | 1.06 mL | 2.11 mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Adding the Solvent: Based on the table above, add the calculated volume of DMSO to the tube containing the this compound powder. For 1 mg of this compound to make a 10 mM solution, add 0.21 mL (210 µL) of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Alternatively, or in addition to warming, place the tube in a bath sonicator for short bursts until the solution is clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A product datasheet suggests storage at -20°C for 3-6 months and at -80°C for 12 months in solvent.[6]
-
Visualizations
Ghrelin Receptor Signaling Pathway
This compound acts as an agonist at the ghrelin receptor (GHSR), a G-protein coupled receptor. Upon binding, it can activate multiple signaling pathways, primarily through Gαq/11, Gαi/o, and Gα12/13 G-proteins. The canonical pathway involves the activation of Phospholipase C (PLC) by the Gαq subunit, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+), a key second messenger.
Caption: A diagram illustrating the primary signaling cascade initiated by this compound binding to the ghrelin receptor.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered during experimental procedures with this compound.
Caption: A step-by-step workflow to troubleshoot and resolve solubility issues with this compound.
References
Technical Support Center: Optimizing GSK894281 Concentration for In Vitro Studies
Disclaimer: Publicly available information on a compound with the specific identifier "GSK894281" is limited. The following technical support guide is a generalized resource for optimizing the in vitro concentration of a novel investigational compound, using "this compound" as a placeholder. The data and experimental details provided are hypothetical and for illustrative purposes. Researchers should always refer to any specific documentation accompanying their compound and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?
For initial experiments with a novel compound like this compound, a broad concentration range is recommended to determine its potency and potential cytotoxicity. A common starting point is a 10-point serial dilution over several orders of magnitude, for example, from 1 nM to 100 µM.[1] This wide range helps to establish a dose-response curve and identify the optimal concentration window for your specific assay.
Q2: How should I prepare the stock solution for this compound?
This compound is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10 mM), we recommend using a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[1] Ensure the powder is completely dissolved by gentle vortexing or sonication. For your experiments, the stock solution should be further diluted in your cell culture medium to the final desired concentrations. It is critical to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cellular stress or toxicity.[1]
Q3: How do I determine the optimal incubation time for this compound in my cell-based assay?
The optimal incubation time will depend on the specific biological question you are addressing and the nature of the cellular process being investigated. We recommend performing a time-course experiment to determine the optimal duration of exposure. This can range from a few hours for signaling pathway studies to several days for cell proliferation or cytotoxicity assays.
Troubleshooting Guide
Q4: I am observing high variability in my results between experiments. What could be the cause?
Inter-experimental variability can be caused by several factors.[1] To ensure consistency, it is important to standardize your experimental setup, including:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Seeding Density: Ensure uniform cell seeding across all wells and plates.
-
Incubation Times: Maintain precise and consistent incubation periods.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Q5: this compound appears to be cytotoxic to my cells at higher concentrations. What should I do?
It is crucial to distinguish between the intended pharmacological effect and general cytotoxicity.[1] We recommend performing a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) in parallel with your primary functional assay. This will allow you to determine the concentration at which this compound becomes toxic to your cells. The ideal experimental window will be at concentrations where the compound shows a significant effect on its target without causing widespread cell death.[1]
Q6: I am not observing any effect of this compound in my assay, even at high concentrations. What steps should I take?
If you do not observe an effect, consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity and activity of your this compound stock.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological response.
-
Cellular Target Expression: Confirm that your chosen cell line expresses the intended molecular target of this compound.
-
Solubility: At higher concentrations, the compound may precipitate out of the medium. Visually inspect your culture wells for any signs of precipitation.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound activity in various cancer cell lines.
| Cell Line | Target Pathway | IC50 (µM) | CC50 (µM) |
| MCF-7 (Breast Cancer) | Hypothetical Kinase A | 0.5 | > 50 |
| A549 (Lung Cancer) | Hypothetical Kinase A | 1.2 | > 50 |
| U-87 MG (Glioblastoma) | Hypothetical Kinase A | 0.8 | 45 |
| HEK293 (Non-cancerous) | Hypothetical Kinase A | > 50 | > 100 |
-
IC50: Half-maximal inhibitory concentration.
-
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Kinase Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescent kinase activity assay.
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a pre-determined density (e.g., 5,000 cells/well).
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a 10-point, 3-fold serial dilution in cell culture medium to create a concentration range from 100 µM down to approximately 5 nM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (a known inhibitor of the target kinase).
-
-
Compound Treatment:
-
Remove the growth medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Kinase Activity Assay:
-
Following incubation, perform a luminescent kinase activity assay according to the manufacturer's instructions (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound concentration optimization.
References
GSK894281 stability in solution and storage conditions
This technical support center provides guidance on the stability, storage, and handling of GSK894281 for research and development purposes. The information is compiled from publicly available data and general best practices for handling research compounds.
Frequently Asked Questions (FAQs)
Product Information
Q1: What is this compound?
A1: this compound is an orally active and highly potent full agonist of the ghrelin receptor.[1][2] It is capable of crossing the blood-brain barrier and entering the central nervous system (CNS).[1][2] Its primary research application is in studies related to gastrointestinal motility, such as constipation or colon emptying procedures.[1][2]
Solubility and Solution Preparation
Q2: What are the recommended solvents for dissolving this compound?
A2: While specific solubility data for this compound in various solvents is not extensively published, for analogous small molecules, common solvents for creating stock solutions include DMSO, ethanol, and water. A Safety Data Sheet for a similar compound shows the following solubilities:
-
DMSO: 240 mg/mL
-
Water: 33 mg/mL
-
Ethanol: < 1 mg/mL[3]
It is recommended to consult the Certificate of Analysis provided by the supplier for specific solubility information for your batch of this compound.[1] For initial experiments, it is advisable to perform small-scale solubility tests in the desired solvent.
Q3: What is the best practice for preparing a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Store the stock solution in small aliquots at the recommended temperature to minimize freeze-thaw cycles.
Stability and Storage
Q4: What are the recommended storage conditions for solid this compound?
A4: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] One supplier suggests storage at room temperature in the continental US, but this may vary in other locations.[1] Always refer to the Certificate of Analysis for lot-specific storage recommendations.
Q5: How should I store solutions of this compound?
A5: The stability of this compound in solution is not publicly documented. However, based on general practices for small molecule compounds in the pharmaceutical industry, stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to minimize degradation.[5] It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles. For aqueous solutions, storage at 2-8°C for short-term use may be acceptable, but long-term storage is generally not recommended due to the potential for hydrolysis and microbial growth.
Q6: How does GSK generally handle compound stability?
A6: GlaxoSmithKline (GSK) has extensive protocols for ensuring the quality of its compound collections. This includes using liquid chromatography-mass spectrometry (LC-MS) for quality control to identify any degradation of compounds stored in solution, such as DMSO.[5] GSK also defines specific temperature ranges for storage, including Controlled Room Temperature (15°C to 30°C) and Refrigerator (2°C to 8°C).[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The compound has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitate forms in the final aqueous solution. | The solubility limit of the compound in the aqueous buffer has been exceeded. | Lower the final concentration of the compound. You can also try adjusting the pH of the buffer or adding a surfactant, if compatible with your assay. |
| Inconsistent experimental results over time. | The compound may be degrading in solution. | Prepare fresh solutions for each experiment from a new aliquot of the frozen stock solution. Avoid repeated freeze-thaw cycles. Perform a stability study of the compound in your experimental buffer. |
| Loss of compound activity. | The compound may have degraded due to improper storage or handling. | Verify the storage conditions of both the solid compound and the stock solutions. If degradation is suspected, acquire a new batch of the compound and perform quality control checks. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Solution
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, to determine the initial purity and concentration.
-
Storage: Store aliquots of the solution under various conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition and re-analyze it using the same analytical method.
-
Data Analysis: Compare the purity and concentration of the stored samples to the initial time 0 sample. A significant decrease in the main compound peak area and the appearance of new peaks are indicative of degradation.
Visualizations
Caption: Workflow for assessing the stability of a research compound.
References
Preventing GSK894281 degradation in experiments
Disclaimer: Publicly available information on the specific degradation pathways and stability of GSK894281 is limited. The following guidance is based on general principles of chemical stability for ghrelin receptor agonists and compounds with similar structural features (fluoro and thio-containing moieties). Researchers should always perform their own stability and validation studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ghrelin receptor agonist. The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), is a G protein-coupled receptor that, when activated by its endogenous ligand ghrelin, stimulates the release of growth hormone. Ghrelin and its agonists are also known to play roles in appetite regulation, energy homeostasis, and other physiological processes.[1][2]
Q2: What are the primary factors that can lead to the degradation of this compound in an experimental setting?
While specific data for this compound is scarce, ghrelin receptor agonists, particularly peptide-based ones, are susceptible to proteolytic degradation.[1][3] Given its molecular formula (C24H28FN3O4S), this compound is a small molecule, but may still be susceptible to enzymatic degradation depending on its structure. Furthermore, the presence of fluorine and sulfur atoms suggests potential susceptibility to specific chemical degradation pathways.[4][5][6][7] Key factors to consider are:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[8][9]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation, especially for compounds with aromatic rings.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to the oxidation of susceptible moieties, such as the sulfur atom.
-
Enzymatic Degradation: If experiments are conducted in biological matrices (e.g., plasma, serum, tissue homogenates), enzymatic degradation by proteases, esterases, or other metabolic enzymes is a significant concern.[1][3]
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C or below, protected from light.
-
In Solution: Prepare stock solutions in a suitable, anhydrous solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Protect solutions from light. For aqueous working solutions, prepare them fresh before each experiment and use them promptly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in stock or working solutions. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare aqueous working solutions immediately before use.- Store all solutions at appropriate temperatures and protected from light.- Perform a concentration verification of your stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS). |
| Discoloration or precipitation in the stock solution. | Compound degradation or poor solubility. | - Discard the solution.- Prepare a new stock solution, ensuring the compound is fully dissolved. Gentle warming or sonication may aid dissolution, but monitor for degradation.- Consider using a different solvent if solubility is an issue, ensuring it is compatible with your experimental system. |
| High background signal or unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | Presence of degradation products. | - Analyze a freshly prepared standard of this compound to identify the parent peak.- Compare chromatograms of aged and fresh solutions to identify potential degradation peaks.- Optimize storage and handling procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Guidelines for In Vitro Experiments
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
-
Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and below the threshold for toxicity.
-
-
Incubation Conditions:
-
Perform incubations at the desired temperature (e.g., 37°C) for the specified duration.
-
Protect experimental samples from direct light exposure, especially during long incubation periods.
-
For experiments in biological matrices, consider the potential for enzymatic degradation and include appropriate controls (e.g., matrix without compound, compound in buffer).
-
Data Presentation
Table 1: General Stability of Ghrelin Receptor Agonists in Biological Matrices
| Compound Class | Matrix | Half-life (t½) | Key Degradation Pathway | Reference |
| Peptide-based Agonists | Human Serum | Minutes to hours | Proteolytic cleavage | [1][3] |
| Small Molecule Agonists | Rat Plasma | Generally longer than peptides | Enzymatic metabolism (e.g., oxidation, hydrolysis) | [10] |
Note: This table provides a general overview. Specific stability will vary depending on the compound's structure and the experimental conditions.
Visualizations
Caption: Simplified Ghrelin Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
- 1. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Kinetics and time-temperature equivalence of polymer degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and Modeling Study of Ultra High Molecular Weight Polyethylene (UHMWP)/Graphene Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Preclinical Safety Profile of GSK894281 Regarding Myocardial Degeneration in Rats
This technical support resource is designed for researchers, scientists, and drug development professionals working with the Gαq-RGS2 signaling inhibitor, GSK894281. The following information addresses concerns regarding potential myocardial degeneration in rats based on available preclinical safety data.
Frequently Asked Questions (FAQs)
Q1: Is there evidence from preclinical studies to suggest that this compound causes myocardial degeneration in rats?
Based on a 28-day subacute toxicity study in rats, this compound administered orally at doses of 10 and 100 mg/kg did not produce significant toxic or adverse effects, including any notable damage to the heart.[1] Histological examination of heart tissue from the treated groups showed no significant differences when compared to the vehicle and normal control groups.[1]
Q2: What was the overall outcome of the 28-day subacute toxicity study with this compound in rats?
The study concluded that repeated oral administration of the Gαq-RGS2 signaling inhibitor at a high dose of 100 mg/kg for 28 days is safe in rats.[1] During the study, there was no mortality, and no significant changes were observed in body weight gain, hematological and biochemical parameters, or the relative organ/body weight ratios between the treated and control groups.[1]
Q3: What is the mechanism of action for this compound?
This compound is identified as a Gαq-RGS2 signaling inhibitor.[1] Gαq signaling pathways are involved in various physiological processes, and inhibitors of this pathway are investigated for a range of therapeutic applications.
Troubleshooting Guide
Issue: I am observing what appears to be myocardial degeneration or other cardiac abnormalities in rats treated with this compound in my own experiments.
If you are observing unexpected cardiac effects, consider the following troubleshooting steps:
-
Verify Compound Identity and Purity: Ensure the identity and purity of the this compound batch being used. Contaminants or degradation products could potentially lead to off-target toxicity.
-
Review Dosing and Administration: Double-check the dose calculations, formulation, and administration route. Ensure the vehicle used is appropriate and matches what has been reported in safety studies. The published 28-day study used 1% v/v DMSO as a vehicle control.[1]
-
Evaluate Animal Model and Health Status: The strain, age, and health status of the rats can influence their response to a test compound. Myocardial degeneration and fibrosis can occur spontaneously in some rat strains, particularly older male Sprague-Dawley rats.[2][3]
-
Histopathological Evaluation: Ensure that the histological processing and evaluation are performed by a qualified veterinary pathologist. Comparison with concurrent control groups is critical to differentiate treatment-related effects from background pathology.
-
Assess for Confounding Factors: Review all experimental conditions for potential confounding factors that could contribute to cardiac stress or damage.
Data Presentation
Table 1: Summary of Findings from the 28-Day Subacute Oral Toxicity Study of this compound in Rats
| Parameter | Dosing Groups | Observation | Citation |
| Mortality | 10 mg/kg/day, 100 mg/kg/day | No mortality observed. | [1] |
| Body Weight | 10 mg/kg/day, 100 mg/kg/day | No significant changes in body weight gain compared to controls. | [1] |
| Hematology | 10 mg/kg/day, 100 mg/kg/day | No significant changes in hematological parameters between genders compared to normal control. | [1] |
| Biochemistry | 10 mg/kg/day, 100 mg/kg/day | No significant changes in biochemical parameters between genders compared to normal control. | [1] |
| Relative Organ Weight | 10 mg/kg/day, 100 mg/kg/day | No significant changes in the relative organ/body weight ratio for the heart and other essential organs. | [1] |
| Heart Histopathology | 10 mg/kg/day, 100 mg/kg/day | No significant damage or changes in the microscopic anatomical texture of the heart. | [1] |
Experimental Protocols
Key Experiment: 28-Day Repeated Dose Oral Toxicity Study in Rodents (as per OECD Guideline 407)[1]
-
Animal Model: Rats (specific strain not detailed in the abstract, but Wistar or Sprague-Dawley are common).
-
Groups:
-
Normal Control: Saline (10 ml/kg/day)
-
Vehicle Control: 1% v/v DMSO (10 ml/kg/day)
-
Treatment Group 1: 10 mg/kg/day this compound
-
Treatment Group 2: 100 mg/kg/day this compound
-
-
Administration: Oral, daily for 28 days.
-
Observations: Mortality, body weight, hematological parameters, biochemical parameters.
-
Terminal Procedures:
-
Sacrifice of the animals.
-
Isolation and weighing of essential organs (heart, liver, kidney, brain, lungs).
-
Calculation of organ-to-final-body-weight ratio.
-
Histopathological examination: Organs were fixed in 10% neutral buffered formalin, sectioned, and stained with hematoxylin and eosin (H&E). Images of selected sections were captured at 100x magnification.[1]
-
Visualizations
References
- 1. Acute and 28-days subacute toxicity studies of Gαq-RGS2 signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myocardial degeneration and fibrosis – College of Veterinary Medicine [cvm.missouri.edu]
- 3. Rat strain-related differences in myocardial adrenergic tone and the impact on cardiac fibrosis, adrenergic responsiveness and myocardial structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in GSK894281 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK894281, a potent and orally active full agonist of the ghrelin receptor (GHSR-1a). Our goal is to help you address potential variability in your experimental results and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a full agonist for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that, when activated, can initiate several downstream signaling cascades.[3][4][5] this compound mimics the action of endogenous ghrelin, a hormone primarily produced in the stomach that plays a key role in appetite stimulation, growth hormone release, and energy homeostasis.[1][6]
Q2: What are the major signaling pathways activated by this compound through the ghrelin receptor?
The ghrelin receptor is known for its promiscuous coupling to several G protein subtypes, leading to the activation of multiple signaling pathways. This complexity can be a source of experimental variability. The primary pathways include:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Activation of RhoA signaling pathways.
-
β-Arrestin Pathway: Can lead to receptor internalization and activation of other signaling molecules like ERK.[3][4][7]
The preferential activation of these pathways can be influenced by the specific ligand (agonist) and the cellular context, a phenomenon known as biased signaling.
Q3: In which experimental systems can this compound be used?
This compound can be utilized in a variety of in vitro and in vivo experimental systems. Common applications include:
-
Cell-based assays: Stably or transiently expressing GHSR-1a in cell lines such as HEK293 or COS-7 to study downstream signaling events like intracellular calcium mobilization, inositol phosphate accumulation, or cAMP modulation.[8][9]
-
In vivo studies: Oral administration to animal models, such as rats, to investigate its effects on food intake, body weight, and other physiological parameters.[1][6]
Q4: What are some potential sources of variability when working with this compound?
Variability in experimental results with this compound can arise from several factors:
-
Cell line differences: The expression level of GHSR-1a and the endogenous expression of different G proteins and signaling molecules can vary between cell lines, leading to different responses.
-
Assay conditions: Factors such as cell density, serum concentration in the media, and incubation times can all influence the outcome of the experiment.
-
Ligand stability and solubility: Ensuring the proper storage and solubilization of this compound is critical for consistent results.
-
Constitutive activity of the ghrelin receptor: The ghrelin receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[9] This can lead to high background signals and may require the use of inverse agonists for proper baseline correction.
-
Biased signaling: As mentioned, different agonists can stabilize different receptor conformations, leading to preferential activation of certain signaling pathways.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in cell-based assays | High constitutive activity of the ghrelin receptor. | - Use an inverse agonist (e.g., SPA) to establish a true baseline.[8]- Optimize the expression level of the receptor in your cell line; very high expression can increase constitutive activity. |
| No or low response to this compound | - Low expression of the ghrelin receptor.- Incorrect assay setup.- Degradation of the compound. | - Verify receptor expression via Western blot, qPCR, or functional assays with a known agonist.- Ensure your assay is optimized for the specific signaling pathway you are investigating (e.g., use a calcium mobilization assay for Gαq signaling).- Prepare fresh stock solutions of this compound and store them appropriately. |
| Inconsistent dose-response curves | - Issues with compound serial dilutions.- Cell passage number and health.- Variability in assay timing. | - Prepare fresh serial dilutions for each experiment.- Use cells within a consistent and low passage number range.- Ensure consistent incubation times and that all steps of the assay are performed uniformly across all plates. |
| Unexpected physiological effects in in vivo studies | Off-target effects or complex downstream consequences of ghrelin receptor activation. | - One study noted that this compound may produce myocardial degeneration/necrosis in rats.[2]- Carefully monitor animal health and consider including additional control groups to investigate potential off-target effects. |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is a common method to assess the activation of the Gαq/11 pathway by a ghrelin receptor agonist.
Materials:
-
HEK293 cells stably expressing human GHSR-1a
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the GHSR-1a expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Calcium Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Quantitative Data
| Compound | Assay Type | Cell Line | Potency (EC50/IC50/Ki) | Reference |
| This compound | Ghrelin Receptor Agonism | Not Specified | pEC50 of 8.1 | [1] |
| Ghrelin | Inositol Phosphate Turnover | COS-7 | Ki = 0.53 ± 0.03 nM | [9] |
| Compound 2 (inverse agonist) | Inositol Phosphate Turnover | COS-7 | Ki = 4.9 ± 0.8 nM | [9] |
| YIL781 (biased agonist) | Gαq Activation (BRET) | HEK293 | EC50 = 16 nM | [7] |
| YIL781 (biased agonist) | Gα11 Activation (BRET) | HEK293 | EC50 = 53 nM | [7] |
Visualizations
Caption: Ghrelin receptor signaling pathways activated by this compound.
Caption: Workflow for an intracellular calcium mobilization assay.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
How to minimize non-specific binding of GSK894281
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of GSK894281 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective antagonist for the histamine H3 receptor. Its primary application in a research setting is as a radioligand in binding assays to characterize the histamine H3 receptor in various tissues and to screen for novel compounds that target this receptor.
Q2: What is non-specific binding and why is it a problem?
Non-specific binding refers to the binding of a radioligand, such as this compound, to sites other than the intended target receptor (in this case, the histamine H3 receptor). This can include binding to other proteins, lipids, or even the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density.
Q3: How is non-specific binding typically determined in a radioligand binding assay?
Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of a non-radioactive competitor that is known to bind specifically to the target receptor. This competitor will displace the radioligand from the specific binding sites, leaving only the non-specifically bound radioligand.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
High non-specific binding can be a significant issue in radioligand binding assays. The following guide provides potential causes and solutions to help minimize non-specific binding when using this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Radioligand Concentration | Use a concentration of [³H]this compound that is at or below its Kd for the H3 receptor. Higher concentrations can lead to increased binding to low-affinity, non-specific sites. |
| Inadequate Blocking Agents | Incorporate a blocking agent in the assay buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. The optimal concentration of the blocking agent should be determined empirically. |
| Inappropriate Buffer Composition | The pH and ionic strength of the assay buffer can influence non-specific binding. Ensure the buffer composition is optimized for H3 receptor binding assays. A common buffer is 50 mM Tris-HCl with physiological salt concentrations. |
| Issues with Cell Membranes or Tissue Homogenates | The quality and concentration of the biological material are crucial. Use freshly prepared, high-quality membrane preparations. Titrate the amount of membrane protein per assay to find the optimal balance between specific and non-specific binding. |
| Insufficient Washing Steps | Inadequate washing after incubation can leave unbound radioligand trapped in the filter or pellet, contributing to high background. Increase the number and/or volume of washes with ice-cold wash buffer. |
| Filter Binding | Some radioligands can bind non-specifically to the filter material. Pre-soaking the filters in a solution of a blocking agent, such as polyethyleneimine (PEI), can help to reduce this. |
| Lipophilicity of the Radioligand | Highly lipophilic compounds can partition into the lipid bilayer of the cell membranes, leading to high non-specific binding. Consider including a low concentration of a mild, non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer, but be cautious as this can also disrupt specific binding. |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a typical filter binding assay using [³H]this compound to determine binding to the histamine H3 receptor in a brain tissue homogenate.
Materials:
-
[³H]this compound
-
Unlabeled histamine H3 receptor antagonist (for determining non-specific binding, e.g., clobenpropit)
-
Brain tissue homogenate (e.g., from rat cortex)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Polyethyleneimine (PEI)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Filter Pre-treatment: Pre-soak the glass fiber filters in 0.5% PEI for at least 1 hour at room temperature to reduce non-specific binding of the radioligand to the filters.
-
Assay Setup:
-
Total Binding: To each well, add 50 µL of assay buffer containing 0.1% BSA, 50 µL of brain homogenate (optimized protein concentration), and 50 µL of [³H]this compound (at a concentration near its Kd).
-
Non-Specific Binding: To separate wells, add 50 µL of assay buffer with 0.1% BSA, 50 µL of brain homogenate, 50 µL of a high concentration of unlabeled H3 antagonist (e.g., 10 µM clobenpropit), and 50 µL of [³H]this compound.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Perform saturation or competition analysis to determine Kd and Bmax values.
-
Data Presentation
The following table summarizes hypothetical binding data for this compound in a competitive binding assay against a known radioligand.
| Compound | Target Receptor | Radioligand | Ki (nM) | Hill Slope |
| This compound | Histamine H3 | [³H]Histamine | 1.2 | -1.05 |
| Clobenpropit | Histamine H3 | [³H]Histamine | 2.5 | -0.98 |
Visualizations
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to measure specific binding.
Signaling Pathway of Histamine H3 Receptor Antagonism
Caption: Mechanism of action for an H3 receptor antagonist like this compound.
GSK894281 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK894281, a potent ghrelin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioactive and potent full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor 1a, GHS-R1a).[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation, can initiate several downstream signaling cascades.[3][4][5] this compound mimics the action of ghrelin, the endogenous ligand, to stimulate these pathways. It has been shown to be centrally acting, meaning it can cross the blood-brain barrier.[1][2]
Q2: What are the known signaling pathways activated by the ghrelin receptor?
A2: The ghrelin receptor is known to signal through multiple G protein subtypes, leading to a complex array of intracellular events. The primary signaling pathways include:
-
Gαq/11 pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3][5][6]
-
Gαi/o pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Gα12/13 pathway: Activation of RhoA kinase.[3]
-
β-arrestin pathway: Involved in receptor desensitization, internalization, and G protein-independent signaling.[3][6]
The specific pathway activated can be cell-type dependent.[4]
Q3: What are the potential therapeutic applications of this compound?
A3: As a ghrelin receptor agonist, this compound has potential applications in conditions where stimulation of ghrelin signaling is beneficial. One study has suggested its potential use for constipation or to aid in colon emptying before surgical procedures, due to its prokinetic effects observed in rats.[1][2]
Q4: Are there any known off-target effects for this compound?
A4: Limited public information is available on the comprehensive off-target profile of this compound. However, it has been reported to have a pEC50 of <4.9 for the human motilin receptor, indicating some level of activity at this related GPCR.[1][2] It is best practice to perform off-target screening against a panel of receptors, especially those with structural homology to the ghrelin receptor.
Q5: What safety liabilities should be considered when working with this compound?
A5: Early reports have suggested that this compound may produce myocardial degeneration/necrosis in rats.[3] This indicates a potential for cardiac toxicity, and therefore, careful cardiovascular safety assessment is a critical consideration in preclinical studies.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no response in a cell-based functional assay (e.g., calcium mobilization, cAMP accumulation). | 1. Low expression of the ghrelin receptor in the cell line. 2. Poor cell health. 3. Incorrect assay conditions (e.g., buffer, temperature). 4. Degradation of this compound. | 1. Confirm GHS-R1a expression in your cell line using qPCR, western blot, or a radioligand binding assay with a validated ligand. 2. Check cell viability using a trypan blue exclusion assay or similar method. Ensure cells are not passaged too many times. 3. Optimize assay parameters. Refer to literature for typical conditions for ghrelin receptor functional assays. 4. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -80°C to minimize freeze-thaw cycles. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| Unexpected agonist activity in vehicle control. | 1. Contamination of reagents or cell culture. 2. High constitutive activity of the ghrelin receptor. | 1. Use sterile techniques and fresh, filtered reagents. 2. The ghrelin receptor is known to have high constitutive (ligand-independent) activity. This is a known characteristic and should be accounted for in data analysis by subtracting the basal signal. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of expected physiological effect (e.g., increased food intake, prokinetic effect). | 1. Inadequate dose. 2. Poor bioavailability or rapid metabolism. 3. Incorrect route of administration. | 1. Perform a dose-response study to determine the optimal dose. 2. Although this compound is reported to be orally bioactive, pharmacokinetic studies are recommended to determine its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model. 3. Confirm the appropriate route of administration based on the compound's properties and the experimental question. |
| Adverse events observed in study animals (e.g., cardiovascular effects). | 1. On-target effects at supra-physiological doses. 2. Off-target toxicity. | 1. Reduce the dose. 2. Conduct cardiovascular monitoring (e.g., ECG, blood pressure) in a pilot study. Consider in vitro cardiac safety assays (e.g., hERG channel patch clamp) to assess proarrhythmic potential. |
| High variability in animal responses. | 1. Differences in animal age, weight, or strain. 2. Environmental stressors. 3. Inconsistent dosing technique. | 1. Use age- and weight-matched animals from a single supplier. 2. Ensure a controlled environment with consistent light-dark cycles, temperature, and humidity. Allow for an acclimatization period. 3. Ensure all personnel are properly trained in the dosing technique (e.g., oral gavage, injection). |
Experimental Protocols
Radioligand Binding Assay for GHS-R1a
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human GHS-R1a.
-
Radioligand: [125I]-Ghrelin or another suitable radiolabeled ghrelin receptor ligand.
-
Non-specific binding control: Unlabeled ghrelin (high concentration).
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
This compound stock solution.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Method:
-
Membrane Preparation: Culture and harvest HEK293-GHS-R1a cells. Homogenize cells in cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled ghrelin instead of this compound. For total binding, add only radioligand and buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Use non-linear regression to fit the data to a one-site competition binding model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the functional potency of this compound by measuring intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GHS-R1a and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution.
-
Fluorescent plate reader with an injection system.
Method:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence.
-
Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the dose-response curve and fit the data using a non-linear regression model to determine the EC50.
Visualizations
Caption: Ghrelin receptor (GHS-R1a) signaling pathways activated by this compound.
Caption: A typical experimental workflow for characterizing a novel ghrelin receptor agonist.
References
- 1. physiostim.com [physiostim.com]
- 2. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective evaluation of the cardiac safety of HER2-targeted therapies in patients with HER2-positive breast cancer and compromised heart function: the SAFE-HEaRt study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Safety and Efficacy of SB3 Trastuzumab Biosimilar for ERBB2-Positive Early Breast Cancer: Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK894281 Signaling Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK894281 in signaling assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low signal, and to provide a deeper understanding of the experimental setup.
I. Troubleshooting Guides
Low signal is a frequent issue in cell-based signaling assays. This guide provides a systematic approach to troubleshooting and resolving such problems when working with this compound.
Troubleshooting Workflow for Low Signal
If you are experiencing a weak or absent signal in your this compound signaling assay, follow this workflow to identify and address the potential cause.
Caption: A step-by-step workflow for troubleshooting low signal in this compound signaling assays.
II. Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and centrally acting agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] GHS-R1a is a G-protein coupled receptor (GPCR). Upon binding, this compound activates downstream signaling pathways, primarily through the Gq/11 protein, leading to physiological effects such as increased gastrointestinal motility.[3]
Q2: What is the primary signaling pathway activated by this compound?
A2: The primary signaling pathway activated by this compound upon binding to GHS-R1a is the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.
Caption: The primary signaling pathway of this compound via the GHS-R1a receptor.
Assay Specifics
Q3: Which in vitro signaling assays are most suitable for studying this compound activity?
A3: The most common and suitable in vitro assays for GHS-R1a agonists like this compound are calcium mobilization assays and cyclic AMP (cAMP) assays. Calcium mobilization assays directly measure the downstream effect of Gq/11 activation, while cAMP assays can be used to investigate potential coupling to other G-proteins like Gs or Gi.
Q4: I am not seeing a response in my calcium mobilization assay. What are the common causes?
A4: Several factors could contribute to a lack of signal:
-
Low Receptor Expression: The cell line used may not express a sufficient number of GHS-R1a receptors. Confirm receptor expression via qPCR, western blot, or by using a positive control agonist with a known potent effect.
-
Incorrect Dye Loading: Ensure that the calcium-sensitive dye (e.g., Fluo-4 AM) is loaded correctly. Inadequate loading time, improper temperature, or the presence of serum during loading can all reduce efficiency.
-
Compound Degradation: this compound, like any small molecule, can degrade over time. Use freshly prepared solutions for each experiment.
-
Cell Health: Unhealthy or overly confluent cells will not respond optimally. Ensure cells are in the logarithmic growth phase and have high viability.
-
Instrument Settings: The gain setting on your fluorescence plate reader may be too low. Optimize the gain using a positive control to ensure that a detectable signal can be measured.
Q5: My cAMP assay shows high variability between wells. How can I improve this?
A5: High variability in cAMP assays can be caused by:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to stabilize the cAMP signal.[4]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. Avoid using the outer wells for critical measurements or ensure proper plate sealing.
-
Incomplete Cell Lysis: For endpoint assays, ensure complete cell lysis to release all intracellular cAMP.
Data Interpretation
Q6: What kind of quantitative data should I expect from these assays, and are there reference values for this compound?
Table 1: In Vitro Potency of Selected Ghrelin Receptor Agonists in Calcium Mobilization Assays
| Compound | Cell Line | EC50 (nM) |
| Ghrelin | HEK293 expressing GHS-R1a | 0.55 - 23 |
| HM01 | Cells expressing human GHS-R1a | 1.25 |
| Capromorelin | HEK cells with rat GHS-R1a | 0.19 |
| Ulimorelin | HEK cells with rat GHS-R1a | 0.874 |
Note: Data for ghrelin shows a range as reported in different studies.[5][6] EC50 values can vary depending on the specific cell line, receptor expression level, and assay conditions.
III. Experimental Protocols
Calcium Mobilization Assay
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., ghrelin)
-
96-well black, clear-bottom microplates
Workflow Diagram:
Caption: A simplified workflow for the calcium mobilization assay.
Procedure:
-
Cell Seeding: Seed GHS-R1a expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Using a fluorescence plate reader with an integrated liquid handler, add serial dilutions of this compound (and positive control) to the wells.
-
Signal Detection: Immediately begin measuring fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds for 2-3 minutes.
-
Data Analysis: Determine the maximum fluorescence signal for each concentration and plot the dose-response curve to calculate the EC50 value.
cAMP Assay (HTRF)
This protocol is a general guideline for a competitive immunoassay in a 384-well plate format using HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Culture medium
-
Stimulation buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (for Gi-coupled assays)
-
This compound stock solution (in DMSO)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor.
-
Compound Addition: Add serial dilutions of this compound to the wells of the 384-well plate.
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes) to allow for cAMP production.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Signal Reading: Incubate for 1 hour at room temperature in the dark and then read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration for each well using a cAMP standard curve. Plot the dose-response curve to determine the EC50 or IC50 value.
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 68Ga-Labeled NODAGA-conjugated ghrelin receptor agonists and inverse agonists - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ghrelin Receptor (GHSR) Agonist Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for conducting ghrelin receptor (GHSR) agonist studies.
Frequently Asked Questions (FAQs)
Q1: Which cell line should I choose for my ghrelin receptor agonist study?
A1: The choice of cell line depends on your experimental goals. You can use a cell line that endogenously expresses the ghrelin receptor (GHSR) or a host cell line engineered to express the receptor (heterologous expression).
-
Heterologous Expression Systems: These are the most common choice for screening and pharmacological studies due to their robust and reproducible signaling. They allow for the study of the receptor in a controlled background.
-
Endogenous Expression Systems: These are useful for studying the receptor in a more physiologically relevant context, but expression levels can be low and variable, potentially leading to smaller assay windows.
Q2: What are the main differences between HEK293 and CHO cells for heterologous GHSR expression?
A2: Both HEK293 and CHO cells are excellent hosts for expressing GPCRs like GHSR. HEK293 cells, being of human origin, offer the advantage of producing proteins with human-like post-translational modifications. They are also known for their high transfection efficiency, making them ideal for rapid, transient expression studies. CHO cells are a well-established and robust option, particularly favored for generating stable cell lines for large-scale production and screening, though they may produce non-human glycosylation patterns.
Q3: What is "constitutive activity" of the ghrelin receptor and how does it affect my experiments?
A3: The ghrelin receptor (GHSR1a) is known for having unusually high constitutive activity, meaning it can signal even in the absence of an agonist like ghrelin.[1][2][3] This can result in a high basal signal in your assays (e.g., calcium release, IP1 accumulation). It is crucial to account for this by including appropriate controls, such as untransfected parent cells and cells treated with an inverse agonist, which can reduce the basal signaling.[3]
Q4: What are the primary signaling pathways activated by GHSR agonists?
A4: GHSR is a G protein-coupled receptor (GPCR) that activates multiple signaling pathways. The canonical pathway is coupling to Gαq/11, which activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i). Other important pathways include coupling to Gαi/o, Gα12/13, and the recruitment of β-arrestin.
Cell Line Selection Guide
Choosing the right cell line is a critical first step for a successful experiment. The decision often involves a trade-off between physiological relevance and assay performance.
Data Presentation: Comparison of Common Host Cell Lines
| Feature | HEK293 Cells | CHO Cells |
| Origin | Human Embryonic Kidney | Chinese Hamster Ovary |
| Growth Rate | Fast | Slower than HEK293 |
| Transfection Efficiency | Very high, ideal for transient expression | Moderate, better for stable line generation |
| Post-Translational Mods. | Human-like glycosylation | Can have non-human glycans (e.g., NGNA, α-Gal) |
| Primary Use Case | Rapid protein production, functional studies, proof-of-concept | Stable cell line development, large-scale manufacturing |
| Regulatory Acceptance | Less common for final commercial production | Well-established for biologics manufacturing |
Ghrelin Receptor Signaling Pathways
Upon agonist binding, GHSR can initiate several downstream signaling cascades. The Gαq pathway, leading to calcium mobilization, is the most commonly assayed for agonist screening.
Troubleshooting Guides
General Experimental Troubleshooting Workflow
When an experiment fails, a systematic approach can help identify the root cause quickly.
Assay-Specific Troubleshooting
Calcium Mobilization Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No signal with agonist, but positive control (e.g., Ionomycin) works | 1. Low/No Receptor Expression: The cells are not expressing functional GHSR. 2. Incorrect G-protein Coupling: The cell line may lack the necessary Gαq protein to couple GHSR to calcium signaling. 3. Agonist Degradation/Inactivity: The agonist stock may be degraded or at an incorrect concentration.[4] | 1. Verify Expression: Confirm GHSR mRNA and protein expression via qPCR or Western blot. 2. Co-express G-protein: Consider co-transfecting with a promiscuous G-protein like Gα15/16 to force coupling to the calcium pathway.[5] 3. Prepare Fresh Agonist: Make fresh agonist dilutions from a new powder stock. Always include a known potent agonist as a control. |
| High basal fluorescence / Low Signal-to-Background | 1. High Constitutive Activity: GHSR's natural ligand-independent activity elevates basal calcium.[1][2] 2. Over-confluent Cells: Stressed or overgrown cells can have elevated basal calcium. 3. Dye Overloading: Too much calcium indicator dye can increase background. | 1. Use Inverse Agonist: Include an inverse agonist to reduce basal activity. 2. Optimize Cell Density: Plate cells at an optimal density to ensure they are in a healthy, logarithmic growth phase on the day of the assay. 3. Titrate Dye: Perform a dye concentration titration to find the optimal balance between signal and background. |
| Weak or transient signal | 1. Receptor Desensitization: Rapid or prolonged exposure to agonists can cause receptors to desensitize.[5] 2. Slow Plate Reader Kinetics: The calcium signal is often rapid and can be missed if the instrument's read time is too slow. | 1. Minimize Exposure: Reduce incubation times and consider serum-starving cells for a few hours before the assay.[5] 2. Optimize Read Settings: Ensure the plate reader is set for a rapid kinetic read, capturing data immediately upon agonist addition. |
ERK Phosphorylation (Western Blot) Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background across the membrane | 1. Insufficient Blocking: The blocking buffer is not adequately preventing non-specific antibody binding.[6][7] 2. Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive.[6][7] 3. Inadequate Washing: Residual antibodies are not being washed off effectively.[8] | 1. Optimize Blocking: Increase blocking time (e.g., 1-2 hours at RT) or change blocking agent (e.g., BSA instead of milk for phospho-antibodies).[6][9] 2. Titrate Antibodies: Perform a titration to determine the optimal antibody concentrations.[7] 3. Increase Washes: Increase the number and/or duration of wash steps.[8] |
| No or weak phospho-ERK signal | 1. Suboptimal Stimulation Time: The peak of ERK phosphorylation is transient (often 5-15 minutes); the timepoint may have been missed. 2. Low Protein Load: Insufficient total protein was loaded onto the gel. 3. Inefficient Transfer: The proteins were not efficiently transferred from the gel to the membrane. | 1. Perform Time-Course: Conduct a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 min) to identify the peak response time. 2. Increase Protein Load: Load more cell lysate per well (20-30 µg is a common starting point). 3. Verify Transfer: Check transfer efficiency with Ponceau S staining of the membrane. |
| Multiple non-specific bands | 1. Sample Degradation: Proteases/phosphatases in the lysate have degraded the sample. 2. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | 1. Use Inhibitors: Always prepare lysates on ice with fresh protease and phosphatase inhibitor cocktails.[6] 2. Check Antibody Specificity: Consult the antibody datasheet for validation data. Run a control with a cell line known not to express the target. |
β-Arrestin Recruitment (BRET) Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low BRET signal or poor assay window | 1. Suboptimal Donor:Acceptor Ratio: The ratio of receptor-Rluc (donor) to β-arrestin-FP (acceptor) is not optimal.[10] 2. Low Expression Levels: The expression levels of one or both fusion proteins are too low. 3. Inefficient Receptor Phosphorylation: Agonist-induced receptor phosphorylation, which is required for arrestin binding, is insufficient. | 1. Titrate Plasmids: Perform a titration experiment, varying the ratio of the transfected plasmids to find the optimal BRET signal.[10] 2. Increase DNA Amount: Increase the total amount of transfected DNA or use a stronger promoter. 3. Co-express GRK: Co-express a G protein-coupled receptor kinase (GRK), such as GRK2, to enhance receptor phosphorylation and subsequent arrestin recruitment.[11][12] |
| High basal BRET signal | 1. Constitutive Activity: GHSR's constitutive activity may promote some level of basal β-arrestin recruitment. 2. Overexpression Artifacts: Very high overexpression of the receptor and/or arrestin can lead to non-specific interactions. | 1. Use Inverse Agonist: Confirm if the basal signal is receptor-specific by treating with an inverse agonist. 2. Reduce Plasmid Amount: Lower the amount of DNA used for transfection to reduce expression levels and minimize non-specific BRET. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium mobilization in response to GHSR agonism using a fluorescent plate reader.
-
Cell Plating: Seed GHSR-expressing cells (e.g., stable CHO-K1/GHSR) into a 96-well black-wall, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Calcium-6) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions.
-
Remove the cell culture medium from the plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of your agonist compounds at 2X the final desired concentration in the assay buffer.
-
Assay Measurement:
-
Place the cell plate into a fluorescent plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Set the instrument parameters (e.g., excitation ~490 nm, emission ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then inject 100 µL of the 2X compound solution into the wells.
-
Immediately begin recording the fluorescence signal kinetically for 60-180 seconds.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of agonist-induced ERK1/2 phosphorylation as a downstream readout of GHSR activation.
-
Cell Culture and Starvation:
-
Plate cells in 6-well plates and grow to ~80-90% confluency.
-
To reduce basal ERK phosphorylation, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-12 hours.
-
-
Agonist Stimulation:
-
Treat the serum-starved cells with various concentrations of the GHSR agonist for a predetermined optimal time (typically 5-15 minutes) at 37°C. Include an untreated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Normalize samples to the same protein concentration with lysis buffer and SDS-PAGE sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p44/42 MAPK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify band intensities to determine the ratio of phospho-ERK to total ERK.
-
Protocol 3: β-Arrestin Recruitment BRET Assay
This protocol outlines a method to measure the interaction between GHSR and β-arrestin using Bioluminescence Resonance Energy Transfer (BRET).[11][12]
-
Cell Transfection:
-
Assay Preparation:
-
On the day of the assay, carefully wash the cells with an assay buffer (e.g., HBSS).
-
-
Ligand and Substrate Addition:
-
Add the BRET substrate (e.g., coelenterazine h) to each well at its final working concentration.
-
Immediately add the agonist at various concentrations.
-
-
BRET Measurement:
-
Measure the light emission from the BRET donor (e.g., ~480 nm for Rluc) and the BRET acceptor (e.g., ~530 nm for Venus/GFP) simultaneously using a BRET-compatible plate reader.
-
Measurements can be taken kinetically over a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the basal BRET ratio (from vehicle-treated cells) from the agonist-treated ratios to get the net BRET signal.
-
Plot the net BRET signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.
-
References
- 1. High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GHS-R1a constitutive activity and its physiological relevance [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ghrelin Receptor Agonists: GSK894281 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK894281 with other prominent ghrelin receptor agonists, including Anamorelin, Capromorelin, and Macimorelin. The information is curated to facilitate objective performance assessment, supported by available experimental data and methodologies.
Introduction to Ghrelin Receptor Agonists
Ghrelin, a peptide hormone primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor. Activation of the ghrelin receptor stimulates a variety of physiological responses, most notably the release of growth hormone (GH) from the pituitary gland and the stimulation of appetite. These dual actions have made ghrelin receptor agonists attractive therapeutic targets for conditions such as cachexia, sarcopenia, and growth hormone deficiency. This guide focuses on comparing the pharmacological profiles and clinical applications of several key ghrelin receptor agonists.
Comparative Overview of Ghrelin Receptor Agonists
The following tables summarize the key characteristics and available quantitative data for this compound and other selected ghrelin receptor agonists.
Table 1: General Characteristics and Development Status
| Compound | Type | Development Status | Primary Therapeutic Area | Key Features |
| This compound | Small Molecule, Full Agonist | Preclinical | Gastrointestinal Motility | Orally active, CNS penetrant. |
| Anamorelin | Small Molecule, Agonist | Approved in Japan; Investigational in US/EU | Cancer Anorexia-Cachexia | Orally active, increases lean body mass and appetite. |
| Capromorelin | Small Molecule, Agonist | FDA-approved (Veterinary) | Appetite Stimulation (Dogs & Cats) | Orally active liquid formulation. |
| Macimorelin | Small Molecule, Agonist | FDA-approved | Diagnosis of Adult Growth Hormone Deficiency | Orally active, used as a diagnostic agent. |
Table 2: Pharmacological Profile
| Compound | Target | Binding Affinity (Ki) | Potency (EC50/pEC50) | Selectivity |
| This compound | Ghrelin Receptor (GHSR1a) | Data not publicly available | Data not publicly available | pEC50 <4.9 at human motilin receptor |
| Anamorelin | Ghrelin Receptor (GHSR1a) | Data not publicly available | Data not publicly available | Selective for GHSR1a |
| Capromorelin | Ghrelin Receptor (GHSR1a) | Data not publicly available | Data not publicly available | Selective for GHSR1a |
| Macimorelin | Ghrelin Receptor (GHSR1a) | Data not publicly available | Data not publicly available | Selective for GHSR1a |
Table 3: In Vivo Efficacy and Clinical Outcomes
| Compound | Model/Population | Dosage | Primary Outcome(s) |
| This compound | Conscious Rats | Oral administration | Induction of defecation. |
| Anamorelin | Patients with NSCLC and cachexia (ROMANA 1 & 2 trials) | 100 mg once daily, oral | Increased lean body mass and body weight.[1][2][3] |
| Capromorelin | Inappetent dogs | 3 mg/kg once daily, oral | Improved appetite and increased body weight.[4][5] |
| Macimorelin | Adults with suspected Growth Hormone Deficiency | 0.5 mg/kg as a single oral dose | Stimulation of Growth Hormone secretion for diagnostic purposes.[4] |
Signaling Pathways and Experimental Workflows
The activation of the ghrelin receptor (GHSR1a) by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Other G-proteins, such as Gαi/o and Gα12/13, as well as β-arrestin pathways, can also be recruited, leading to a diverse range of cellular responses.
The following diagram illustrates a typical workflow for evaluating a novel ghrelin receptor agonist from in vitro characterization to in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (for determining Binding Affinity - Ki)
-
Objective: To determine the affinity of a test compound for the ghrelin receptor.
-
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [125I]-ghrelin) from the ghrelin receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human ghrelin receptor (GHSR1a).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) is used.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay (for determining Functional Potency - EC50)
-
Objective: To measure the ability of a test compound to activate the ghrelin receptor and elicit a downstream signaling response.
-
Principle: Activation of the Gαq-coupled ghrelin receptor leads to an increase in intracellular calcium concentration. This change can be detected using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Culture: Cells stably expressing the ghrelin receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
In Vivo Models
1. Rat Defecation Model (as observed with this compound)
-
Objective: To assess the prokinetic effects of a ghrelin receptor agonist on colonic motility.
-
Methodology:
-
Animals: Conscious, freely moving male rats are used.
-
Acclimation: Animals are acclimated to the testing environment.
-
Compound Administration: The test compound (e.g., this compound) is administered orally.
-
Observation: The latency to the first fecal pellet and the total number of fecal pellets produced over a defined period (e.g., 2 hours) are recorded.
-
Data Analysis: The results are compared to a vehicle-treated control group.
-
2. Canine Appetite Stimulation Model (as used for Capromorelin)
-
Objective: To evaluate the efficacy of a ghrelin receptor agonist in stimulating appetite in dogs with inappetence.[4]
-
Methodology:
-
Study Population: Client-owned dogs with a history of inappetence are recruited.[4][5]
-
Randomization: Dogs are randomized to receive the test compound (e.g., Capromorelin at 3 mg/kg) or a placebo, administered orally once daily for a specified duration (e.g., 4 days).[5]
-
Owner Assessment: Owners assess their dog's appetite daily using a validated questionnaire.[4]
-
Body Weight: Body weight is measured at the beginning and end of the study period.
-
Data Analysis: Changes in appetite scores and body weight are compared between the treatment and placebo groups.[4][5]
-
3. Human Growth Hormone Stimulation Test (as used for Macimorelin)
-
Objective: To diagnose adult growth hormone deficiency by assessing the pituitary's response to a ghrelin receptor agonist.[4]
-
Methodology:
-
Patient Preparation: The patient fasts overnight.[4]
-
Baseline Sampling: A baseline blood sample is collected.
-
Compound Administration: Macimorelin is administered orally at a dose of 0.5 mg/kg.[4]
-
Post-Dose Sampling: Blood samples are collected at specified time points (e.g., 30, 45, 60, and 90 minutes) after administration.[4]
-
Hormone Measurement: Serum growth hormone levels are measured in all samples.
-
Data Analysis: The peak growth hormone concentration is determined. A peak GH level below a predefined threshold is indicative of growth hormone deficiency.[4]
-
Conclusion
The landscape of ghrelin receptor agonists is diverse, with compounds in various stages of development for a range of therapeutic applications. This compound, with its CNS-penetrant properties and prokinetic effects, presents a unique profile that may be particularly relevant for gastrointestinal disorders. In contrast, Anamorelin has demonstrated efficacy in the challenging setting of cancer cachexia, while Capromorelin has found a successful niche in veterinary medicine for appetite stimulation. Macimorelin, on the other hand, exemplifies the utility of ghrelin receptor agonists in diagnostic applications.
Further research, particularly the public disclosure of detailed pharmacological data for compounds like this compound, will be crucial for a more direct and comprehensive comparison. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel ghrelin receptor agonists to address unmet medical needs.
References
- 1. A Prospective, Randomized, Masked, Placebo‐Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Prospective, Randomized, Masked, Placebo-Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 4. [Recommended Protocol for Performing the Macimorelin Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
A Comparative Efficacy Analysis of Ghrelin Receptor Agonists: Anamorelin versus GSK894281
A detailed guide for researchers and drug development professionals on the comparative efficacy of Anamorelin and GSK894281, two orally active ghrelin receptor agonists. This guide synthesizes available preclinical and clinical data to highlight their therapeutic potential and key differences.
Introduction
Ghrelin, a peptide hormone primarily produced by the stomach, is a key regulator of appetite, energy balance, and growth hormone secretion through its interaction with the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. The development of orally available, small-molecule ghrelin receptor agonists has opened new therapeutic avenues for conditions characterized by anorexia, muscle wasting, and metabolic dysregulation. This guide provides a comparative overview of two such agonists: Anamorelin (ONO-7643) and this compound, focusing on their efficacy as demonstrated in preclinical and clinical studies. While extensive data is available for Anamorelin, particularly in the context of cancer-related cachexia, publicly available information on the efficacy of this compound is limited.
Mechanism of Action: Ghrelin Receptor Agonism
Both Anamorelin and this compound are orally active agonists of the ghrelin receptor (GHSR-1a).[1][2] Activation of this G-protein coupled receptor, predominantly expressed in the hypothalamus and pituitary gland, initiates a signaling cascade that leads to:
-
Stimulation of Appetite: Ghrelin receptor activation in the hypothalamus, a key brain region for appetite regulation, promotes hunger and increases food intake.[3][4]
-
Growth Hormone (GH) Secretion: Agonism of the GHSR in the pituitary gland stimulates the release of GH.[1]
-
Insulin-like Growth Factor 1 (IGF-1) Production: Increased GH levels subsequently stimulate the liver to produce IGF-1, a hormone with anabolic effects on various tissues, including muscle.[5]
This signaling pathway underscores the therapeutic potential of ghrelin receptor agonists in combating weight loss and muscle wasting.
Anamorelin: A Profile of Efficacy in Cancer Cachexia
Anamorelin has been extensively studied for the treatment of cancer-related anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of appetite and body mass. The pivotal Phase III clinical trials, ROMANA 1 and ROMANA 2, provide robust data on its efficacy in patients with advanced non-small cell lung cancer (NSCLC).[5][6]
Clinical Efficacy Data from ROMANA 1 & 2 Trials
The following tables summarize the key efficacy endpoints from the integrated analysis of the ROMANA 1 and ROMANA 2 studies.
Table 1: Change in Body Composition and Weight over 12 Weeks
| Efficacy Endpoint | Anamorelin (100 mg daily) | Placebo | p-value |
| Lean Body Mass (kg) | |||
| ROMANA 1 (Median Change) | +0.99[7][8] | -0.47[7][8] | <0.0001[7][8] |
| ROMANA 2 (Median Change) | +0.65[7][8] | -0.98[7][8] | <0.0001[7][8] |
| Total Body Weight (kg) | |||
| ROMANA 1 (Mean Change) | +2.2[5] | +0.14[5] | <0.001[5] |
| ROMANA 2 (Mean Change) | +0.95[5] | -0.57[5] | <0.001[5] |
| Fat Mass (kg) | |||
| ROMANA 1 (Mean Change) | +1.21[5] | -0.13[5] | <0.001[5] |
| ROMANA 2 (Mean Change) | +0.77[5] | +0.09[5] | =0.012[5] |
Table 2: Patient-Reported Outcomes and Muscle Strength over 12 Weeks
| Efficacy Endpoint | Anamorelin (100 mg daily) | Placebo | p-value |
| Anorexia/Cachexia Symptoms (FAACT-AC/S Score) | |||
| ROMANA 1 (Mean Change) | +4.12[5] | +1.92[5] | <0.001[5] |
| ROMANA 2 (Mean Change) | +3.48[5] | +1.34[5] | =0.002[5] |
| Handgrip Strength (kg) | |||
| ROMANA 1 (Median Change) | -1.10[7][8] | -1.58[7][8] | =0.15[7][8] |
| ROMANA 2 (Median Change) | -1.49[7][8] | -0.95[7][8] | =0.65[7][8] |
FAACT-AC/S: Functional Assessment of Anorexia/Cachexia Therapy - Anorexia/Cachexia Subscale. Higher scores indicate improvement.
The data clearly indicate that Anamorelin significantly increases lean body mass, total body weight, and fat mass, and improves patient-reported symptoms of anorexia and cachexia. However, a corresponding improvement in muscle function, as measured by handgrip strength, was not observed.[7][8]
Experimental Protocol: ROMANA 1 & 2 Trials
The ROMANA trials were randomized, double-blind, placebo-controlled, multicenter Phase III studies.[5][6] Key aspects of the protocol included:
-
Patient Population: Patients with unresectable stage III/IV non-small cell lung cancer and cachexia (defined as ≥5% weight loss within the prior 6 months or a BMI <20 kg/m ²).[6]
-
Intervention: Oral administration of 100 mg Anamorelin or placebo once daily for 12 weeks.[6]
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in lean body mass (measured by dual-energy X-ray absorptiometry - DXA) and handgrip strength over 12 weeks.[6]
-
Secondary Endpoints: These included changes in body weight and patient-reported anorexia/cachexia symptoms.[5]
This compound: An Investigational Ghrelin Receptor Agonist
This compound is described as a potent, orally active, and centrally nervous system (CNS) penetrant full agonist of the ghrelin receptor.[2] Unlike Anamorelin, which has a clear clinical development path in oncology, the therapeutic focus for this compound appears to be more directed towards gastrointestinal motility.
Efficacy Data: A Notable Gap
Despite its characterization as a potent ghrelin receptor agonist, there is a conspicuous absence of publicly available preclinical or clinical data detailing the efficacy of this compound on endpoints such as appetite, body weight, or lean body mass. Searches of scientific literature and clinical trial registries did not yield quantitative results that would allow for a direct comparison with Anamorelin in these domains. The available information suggests a potential prokinetic effect, which would be consistent with the known actions of ghrelin on gastrointestinal transit. However, without specific experimental data, any comparison of its anabolic and orexigenic efficacy with Anamorelin remains speculative.
Comparative Summary and Future Perspectives
The following table provides a high-level comparison of Anamorelin and this compound based on the available information.
Table 3: Comparative Profile of Anamorelin and this compound
| Feature | Anamorelin | This compound |
| Mechanism of Action | Orally active ghrelin receptor agonist[1] | Orally active, potent, full ghrelin receptor agonist[2] |
| Clinical Development | Extensively studied in Phase III trials for cancer cachexia; approved in Japan[1] | Limited publicly available information on clinical development |
| Primary Therapeutic Focus | Cancer-related anorexia-cachexia[1] | Potential for gastrointestinal motility disorders |
| Efficacy Data (Publicly Available) | Positive effects on: - Lean body mass- Body weight- Appetite and patient-reported outcomes[5][7][8] | No quantitative efficacy data on appetite, body weight, or lean body mass publicly available. |
| CNS Penetration | Not a primary characteristic highlighted in clinical development for cachexia. | Described as effectively entering the CNS[2] |
References
- 1. Post-oral sensing of fat increases food intake and attenuates body weight defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Dataset on mice body weights and food intake following treatment with PG545 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I trial of gemcitabine, S-1 and LV combination (GSL) therapy in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trial Results | GSK Clinical Trials [gsk-studyregister.com]
A Comparative Analysis of GSK962040 (Camicinal) and Relamorelin for the Treatment of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational drugs for gastroparesis: GSK962040 (also known as Camicinal), a motilin receptor agonist, and Relamorelin, a ghrelin receptor agonist. The information presented is based on available clinical trial data and is intended to inform research and development in the field of gastrointestinal motility disorders. While the initial query referenced GSK894281, publicly available information strongly indicates that GSK962040 is the relevant compound from GlaxoSmithKline for this indication.
Gastroparesis is a debilitating condition characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain.[1][2][3][4][5] The current therapeutic landscape is limited, highlighting the need for novel and effective treatments.[6][7]
Mechanism of Action
GSK962040 and Relamorelin employ distinct signaling pathways to stimulate gastric motility.
GSK962040 (Camicinal): A Motilin Receptor Agonist
GSK962040 is a small molecule, selective motilin receptor agonist.[8] Motilin is a hormone that stimulates contractions of the upper gastrointestinal tract.[9] By activating the motilin receptor on smooth muscle cells and enteric neurons in the stomach, GSK962040 is thought to enhance the amplitude of cholinergic contractions, thereby promoting gastric emptying.[8]
Relamorelin: A Ghrelin Receptor Agonist
Relamorelin is a synthetic ghrelin analog.[10][11] Ghrelin, often called the "hunger hormone," also plays a crucial role in gastrointestinal motility.[11] Relamorelin binds to the ghrelin receptor (growth hormone secretagogue receptor-1a or GHS-R1a), which is found in the stomach and the brain.[11] This activation is believed to stimulate gastric motility and accelerate gastric emptying.[6][7][11]
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of GSK962040 and Relamorelin in patients with gastroparesis.
Table 1: Effect on Gastric Emptying Half-Time (t½)
| Drug | Dose | Study Population | Change in Gastric Emptying t½ | Reference |
| GSK962040 (Camicinal) | 125 mg (single dose) | Type 1 Diabetes with Gastroparesis | -95 minutes vs. placebo | [12] |
| 50 mg (single enteral dose) | Feed-intolerant critically ill patients | Pre-treatment: 121 min, Post-treatment: 65 min | [13][14][15] | |
| 50-150 mg (single doses) | Healthy Volunteers | 22-43% decrease from placebo | [16] | |
| Relamorelin | 10 µg (twice daily) | Diabetic Gastroparesis | Significant acceleration (P < .03) | [17] |
| 10 µg, 30 µg, 100 µg (twice daily) | Diabetic Gastroparesis | ~12-13 minutes decrease vs. <1% change with placebo | [6] | |
| 10 µg, 30 µg (twice daily) | Diabetic Gastroparesis | Significant acceleration (by 12%, P < .05) | [18][19][20] | |
| Pooled Data (meta-analysis) | Gastroparesis | -11.40 minutes mean difference vs. placebo | [21] | |
| Pooled Data (meta-analysis) | Diabetic Gastroparesis | -8.43 minutes mean difference vs. placebo | [21] |
Table 2: Effect on Gastroparesis Symptoms
| Drug | Dose | Study Population | Key Symptom Improvements | Reference |
| GSK962040 (Camicinal) | 10, 50, or 125 mg (daily for 28 days) | Type 1 & 2 Diabetes with Gastroparesis | Improvement in GI symptoms anticipated | [22] |
| Relamorelin | 10 µg (twice daily) | Diabetic Gastroparesis | ~60% reduction in vomiting frequency | [17] |
| 10 µg, 30 µg, 100 µg (twice daily) | Diabetic Gastroparesis | Significant reduction in composite score of nausea, postprandial fullness, abdominal pain, and bloating | [6][18][19][20] | |
| 10 µg (twice daily) | Diabetic Gastroparesis with baseline vomiting | Significant reduction in nausea, abdominal pain, bloating, and early satiety | [17] |
Experimental Protocols
The primary endpoint in most clinical trials for gastroparesis is the rate of gastric emptying, typically measured by scintigraphy or breath tests.
Gastric Emptying Breath Test (e.g., ¹³C-Spirulina Gastric Emptying Breath Test)
This non-invasive method is used to assess the rate of solid-phase gastric emptying.
-
Patient Preparation: Patients fast overnight.
-
Test Meal: A standardized meal containing a substrate labeled with a non-radioactive isotope, ¹³C-Spirulina, is consumed.
-
Breath Sample Collection: Breath samples are collected at baseline and at regular intervals after the meal.
-
Analysis: The amount of ¹³CO₂ in the breath samples is measured using mass spectrometry. The rate of ¹³CO₂ excretion reflects the rate at which the stomach empties the labeled meal into the small intestine for absorption and metabolism.
-
Endpoint: The primary endpoint is often the gastric half-emptying time (t½), which is the time it takes for 50% of the labeled meal to empty from the stomach.[18][19][20]
References
- 1. Gastroparesis - Wikipedia [en.wikipedia.org]
- 2. Gastroparesis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Gastroparesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gi.org [gi.org]
- 6. Relamorelin improves symptoms, gastric emptying in diabetic gastroparesis | Consultant360 [consultant360.com]
- 7. droracle.ai [droracle.ai]
- 8. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What's Hot in PD? Can Camicinal Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
- 10. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of camicinal (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hra.nhs.uk [hra.nhs.uk]
Validating GSK894281 Binding to the Ghrelin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK894281 and other ligands targeting the ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR) pivotal in regulating appetite, growth hormone secretion, and metabolism. While this compound is identified as a potent, orally active full agonist of the ghrelin receptor, publicly available data on its specific binding affinity (Ki, IC50, or pEC50) for the ghrelin receptor is limited.[1][2] This guide, therefore, focuses on comparing this compound with well-characterized ghrelin receptor ligands, providing available binding and functional data, and detailing the experimental protocols essential for validating receptor engagement.
Comparative Analysis of Ghrelin Receptor Ligands
To effectively validate the binding of this compound, its performance should be benchmarked against a panel of known ghrelin receptor modulators. The following tables summarize the binding affinities and functional potencies of selected agonists, antagonists, and inverse agonists.
Table 1: Comparative Binding Affinities of Ghrelin Receptor Ligands
| Compound | Type | Target | Binding Affinity (Ki/Kd) [nM] | Binding Affinity (IC50) [nM] | Binding Affinity (pKi) |
| This compound | Full Agonist | Ghrelin Receptor | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Ghrelin (human) | Endogenous Agonist | Ghrelin Receptor | 0.58 | 3.1 | - |
| Anamorelin | Agonist | Ghrelin Receptor | 0.70 | - | - |
| Ibutamoren (MK-0677) | Agonist | Ghrelin Receptor | - | 0.3 | 8.14 |
| L-692,585 | Agonist | Ghrelin Receptor | 0.8 | - | - |
| PF-5190457 | Inverse Agonist | Ghrelin Receptor | 3.0 (Kd) | - | 8.36 |
| LEAP2 | Antagonist/Inverse Agonist | Ghrelin Receptor | 1.26 | - | - |
| [Inp1,Dpr3(6-fluoro-2-naphthoate),1-Nal4,Thr8]ghrelin(1-8) | Agonist | Ghrelin Receptor | - | 0.11 | - |
Table 2: Comparative Functional Potencies of Ghrelin Receptor Ligands
| Compound | Type | Functional Assay | Functional Potency (EC50) [nM] |
| This compound | Full Agonist | Not Publicly Available | Not Publicly Available |
| Ghrelin (human) | Endogenous Agonist | Calcium Mobilization | 23 |
| Anamorelin | Agonist | GH Release | 1.5 |
| Ibutamoren (MK-0677) | Agonist | GH Release | 1.3 |
| [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P | Inverse Agonist | Inositol Phosphate Turnover | 5.2 |
Ghrelin Receptor Signaling Pathways
The ghrelin receptor primarily signals through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] It can also couple to Gαi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels, as well as to Gα12/13 and β-arrestin pathways. Understanding these pathways is crucial for designing functional assays to validate ligand binding.
Experimental Protocols
Validating the binding of a novel compound like this compound to the ghrelin receptor involves a multi-faceted approach, typically starting with binding assays and progressing to functional assays that measure downstream signaling events.
Experimental Workflow for Validating Ghrelin Receptor Binding
The following diagram outlines a typical workflow for confirming that a compound of interest binds to and activates the ghrelin receptor.
References
Unraveling the Selectivity of GSK894281: A Comparative Analysis of Ghrelin and Motilin Receptor Cross-reactivity
For researchers and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the ghrelin receptor agonist, GSK894281, and its cross-reactivity with the motilin receptor, supported by available experimental data and methodologies.
This compound is recognized as a potent full agonist for the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy balance, and growth hormone release. The motilin receptor (MLNR), also a GPCR, shares structural homology with the ghrelin receptor and is primarily involved in stimulating gastrointestinal motility. Given their similarities, assessing the cross-reactivity of ligands is a critical step in drug development to ensure target specificity and minimize off-target effects.
Quantitative Comparison of Receptor Activation
Experimental data indicates that this compound exhibits significantly lower potency at the human motilin receptor compared to its primary target, the ghrelin receptor. This selectivity is crucial for its potential therapeutic applications.
| Compound | Primary Target | Potency (pEC50) at Ghrelin Receptor | Cross-reactivity Target | Potency (pEC50) at Motilin Receptor |
| This compound | Ghrelin Receptor | Data not available in searched results | Motilin Receptor | <4.9[1][2][3][4] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The available data shows a pEC50 of less than 4.9 for the motilin receptor, signifying low potency.
Signaling Pathways
The activation of ghrelin and motilin receptors initiates distinct downstream signaling cascades. Understanding these pathways provides context for the functional consequences of receptor activation.
The ghrelin receptor is known to couple to multiple G protein subtypes, primarily Gαq and Gαi/o, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium, as well as modulation of cyclic AMP (cAMP) levels.
The motilin receptor, on the other hand, predominantly signals through the Gαq pathway, also leading to PLC activation and an increase in intracellular calcium, which in smooth muscle cells, triggers contraction.[5]
Experimental Protocols
The determination of compound potency and selectivity relies on robust in vitro assays. Below are representative methodologies for assessing the activity of compounds like this compound at the ghrelin and motilin receptors.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (either ghrelin or motilin receptor) are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Ghrelin for GHSR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization (for determining functional potency, EC50)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the ghrelin or motilin receptor are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the change in fluorescence against the compound concentration. The pEC50 is then calculated.
Conclusion
The available data strongly suggests that this compound is a selective agonist for the ghrelin receptor with weak activity at the motilin receptor. This selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects related to motilin receptor activation, such as unwanted gastrointestinal motility. The experimental protocols outlined provide a framework for the continued investigation and characterization of the selectivity profiles of novel compounds targeting the ghrelin and motilin receptor systems. Further studies to determine the precise pEC50 of this compound at the ghrelin receptor would enable a more definitive quantitative comparison of its selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK 894281 | ghrelin receptor agonist | CAS# 874958-63-1 | InvivoChem [invivochem.com]
- 3. This compound | ghrelin受体激动剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo CNS Effects of GSK894281: A Comparative Analysis
An extensive search for publicly available data on the in vivo central nervous system (CNS) effects of a compound designated GSK894281 has yielded no specific results. This designation may refer to an early-stage internal compound that has not yet been disclosed in scientific literature or public pipelines, a discontinued project, or a potential misidentification.
GlaxoSmithKline (GSK) maintains an active pipeline in neuroscience, focusing on areas such as neuroinflammation and neurodegeneration.[1][2][3] Their strategy involves both in-house research and external collaborations to explore novel mechanisms of action for treating CNS disorders.[4][5][6] However, the specific compound this compound does not appear in their published pipelines or recent announcements.
In the absence of specific data for this compound, a comparative guide on a relevant and well-documented class of CNS-active compounds can provide valuable insights for researchers. One such class of molecules, which has been an area of interest for CNS drug development, is the p38 mitogen-activated protein kinase (MAPK) inhibitors .[7][8][9][10]
Alternative Focus: In Vivo Validation of CNS Effects of p38 MAPK Inhibitors
This guide will therefore focus on comparing the in vivo CNS effects of representative p38 MAPK inhibitors, for which public data is available. This class of drugs is relevant to neuroinflammatory and neurodegenerative diseases, making them a suitable proxy for understanding the types of in vivo validation studies conducted for novel CNS compounds.[8][10]
Mechanism of Action: p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. In the CNS, its activation in microglia and astrocytes can lead to the production of pro-inflammatory cytokines, contributing to neuroinflammation and neuronal damage. Inhibition of p38 MAPK is therefore a therapeutic strategy to mitigate these effects.[8][9]
Comparative In Vivo Data of p38 MAPK Inhibitors
The following table summarizes representative in vivo data for CNS-penetrant p38 MAPK inhibitors from preclinical studies.
| Compound | Animal Model | Dose | Route of Administration | Key In Vivo CNS Effects | Reference |
| Neflamapimod (VX-745) | 5XFAD mouse model of Alzheimer's Disease | 12.5 and 25 mg/kg | Oral | Reduced microglial-induced neuroinflammation, Aβ deposition, and memory impairment.[9] | [9] |
| MW-150 | Mouse model of traumatic brain injury | 5 mg/kg | Intraperitoneal | Suppressed neuroinflammation and improved cognitive and behavioral outcomes. | [11] |
| Losmapimod | Not extensively studied in CNS-specific animal models for efficacy, dropped by GSK after cardiovascular trials.[7] | N/A | N/A | N/A | [7] |
Experimental Protocols
In Vivo Two-Photon Imaging of Microglial Dynamics
Objective: To visualize and quantify the effect of a p38 MAPK inhibitor on microglial activation and dynamics in response to an inflammatory stimulus in the living brain.
Methodology:
-
Animal Model: CX3CR1-GFP transgenic mice, where microglia express green fluorescent protein.
-
Surgical Procedure: A cranial window is implanted over the somatosensory cortex to allow for chronic imaging.
-
Drug Administration: The p38 MAPK inhibitor or vehicle is administered systemically (e.g., intraperitoneally or orally) at a predetermined time before the inflammatory challenge.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is locally applied to the brain surface to induce a focal inflammatory response.
-
Imaging: A two-photon microscope is used to acquire time-lapse images of microglial morphology and motility in the vicinity of the LPS application.
-
Data Analysis: Image analysis software is used to quantify changes in microglial soma size, process length, and process motility over time in treated versus vehicle control animals.
Behavioral Testing: Morris Water Maze
Objective: To assess the impact of a p38 MAPK inhibitor on spatial learning and memory in a mouse model of cognitive impairment.
Methodology:
-
Animal Model: An appropriate mouse model of a CNS disorder with cognitive deficits (e.g., aged mice, transgenic models of Alzheimer's disease).
-
Drug Administration: Chronic administration of the p38 MAPK inhibitor or vehicle via the diet or daily injections.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: Statistical analysis is performed to compare the performance of the drug-treated group with the vehicle-treated group.
Conclusion
While specific in vivo data for this compound is not publicly available, the examination of a relevant class of CNS compounds, p38 MAPK inhibitors, provides a framework for understanding the types of preclinical validation required for novel neurotherapeutics. The methodologies described, including in vivo imaging and behavioral assays, are critical for establishing the central nervous system effects of investigational drugs. As GSK and other pharmaceutical companies continue to advance their CNS pipelines, the public disclosure of data from such studies will be crucial for the scientific community to evaluate and compare the performance of these emerging therapies.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. SciNeuro Pharmaceuticals Announces a License and Option Agreement with GSK to Progress Development of Novel Therapies for CNS Diseases [prnewswire.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. GSK builds neuro, cancer pipeline with trio of deals | pharmaphorum [pharmaphorum.com]
- 6. labiotech.eu [labiotech.eu]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. When Good Kinases Go Rogue: GSK3, p38 MAPK and CDKs as Therapeutic Targets for Alzheimer's and Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CNS-Active p38α MAPK Inhibitors for the Management of Neuroinflammatory Diseases: Medicinal Chemical Properties and Therapeutic Capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Ghrelin Agonists: A Guide for Researchers
A detailed comparison of the pharmacokinetic profiles of several key ghrelin agonists is presented below, offering valuable insights for researchers and drug development professionals. This guide synthesizes available data on capromorelin, anamorelin, and macimorelin to facilitate a comparative understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. Despite extensive searches, no publicly available pharmacokinetic data for GSK894281 could be identified, precluding its direct comparison in this guide.
Executive Summary
Ghrelin agonists are a class of drugs that mimic the action of ghrelin, the endogenous "hunger hormone," by activating the growth hormone secretagogue receptor (GHSR). This activation stimulates appetite and the release of growth hormone, making these compounds promising therapeutic agents for conditions such as cachexia, sarcopenia, and growth hormone deficiency. Understanding the pharmacokinetic variability among different ghrelin agonists is crucial for optimizing dosing regimens and predicting clinical outcomes. This guide provides a comparative overview of the key pharmacokinetic parameters for capromorelin, anamorelin, and macimorelin, based on published experimental data.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for capromorelin, anamorelin, and macimorelin based on studies in humans. These small molecule, orally active ghrelin agonists exhibit distinct profiles that influence their clinical application.
| Parameter | Capromorelin | Anamorelin | Macimorelin |
| Cmax (Maximum Concentration) | 30-250 ng/mL[1] | ~1.8-1.9-fold higher in females[2] | 11.2 ng/mL (at 0.1 µM)[3] |
| Tmax (Time to Maximum Concentration) | ~0.83 hours[4] | 0.5 - 2.0 hours | 0.5 - 1.5 hours |
| Half-life (t1/2) | ~1.2 hours[4] | ~7 hours | ~4.1 hours[3] |
| Bioavailability (Oral) | ~44%[4] | Not specified | Not specified |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials involving healthy volunteers and patient populations. A general experimental workflow for determining the pharmacokinetic profile of an oral ghrelin agonist is outlined below.
Study Design
Phase I clinical trials are typically conducted to assess the safety, tolerability, and pharmacokinetics of a new drug. These studies often employ a single ascending dose (SAD) or multiple ascending dose (MAD) design in a small cohort of healthy volunteers.
A typical SAD study protocol would involve the following steps:
-
Subject Recruitment: Healthy male and female volunteers are recruited after providing informed consent.
-
Dose Administration: Subjects receive a single oral dose of the ghrelin agonist or a placebo in a randomized, double-blind manner. The dose is escalated in subsequent cohorts of subjects.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug and its metabolites is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and half-life.
The following diagram illustrates a generalized workflow for a single ascending dose pharmacokinetic study.
Ghrelin Receptor Signaling Pathway
Ghrelin agonists exert their effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor. The activation of GHSR triggers a cascade of intracellular signaling events that ultimately lead to the physiological responses of appetite stimulation and growth hormone release. The primary signaling pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
The following diagram illustrates the canonical ghrelin receptor signaling pathway.
Conclusion
This guide provides a comparative summary of the pharmacokinetic profiles of capromorelin, anamorelin, and macimorelin. The presented data highlights the variability in key parameters such as Cmax, Tmax, and half-life, which are critical considerations for the clinical development and application of these ghrelin agonists. The absence of publicly available data for this compound underscores the challenges in conducting comprehensive comparative analyses for all compounds in development. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding for researchers in this field.
References
Validating Downstream Effects of GSK894281 on Gene Expression: A Comparative Guide for Researchers
This guide provides a comparative analysis of GSK894281 and other ghrelin receptor agonists, focusing on their downstream effects on gene expression. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the ghrelin receptor. While direct comparative studies on the gene expression profiles of all listed agonists are not extensively available in publicly accessible literature, this guide synthesizes available data to provide a comprehensive overview.
Introduction to this compound and the Ghrelin Receptor
This compound is an orally active and potent full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R).[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release.[3][4] Its endogenous ligand is ghrelin, a peptide hormone primarily produced by the stomach.[3] Activation of the ghrelin receptor initiates a cascade of intracellular signaling events that ultimately lead to changes in the expression of various genes involved in diverse physiological processes.
This guide compares this compound with other notable ghrelin receptor agonists: Relamorelin (BIM-28131), Anamorelin (RC-1291), and N8279.
Comparative Analysis of Ghrelin Receptor Agonists
The following table summarizes the available potency data for this compound and its alternatives. Potency is a key performance indicator for comparing the activity of different agonists.
| Compound Name | Alias | Type | Potency (pEC50/EC50/Ki) | Reference |
| This compound | - | Small Molecule | pEC50 of <4.9 at the human motilin receptor (related GPCR) | [1][2] |
| Relamorelin | BIM-28131, RM-131 | Pentapeptide Analog | Ki of 0.42 nM for GHS-R1a | [5] |
| Anamorelin | RC-1291, ONO-7643 | Small Molecule | EC50 of 0.74 nM | [6][7][8][9][10][11][12][13][14] |
| N8279 | NCATS-SM8864 | Small Molecule | iCa2+ EC50 is 41-fold more potent than its binding IC50 of 1.3 µM | [15][16] |
Downstream Signaling Pathway of the Ghrelin Receptor
Activation of the ghrelin receptor by an agonist like this compound primarily initiates signaling through the Gαq/11 protein.[17][18] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of DAG lead to the activation of various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases. These signaling events converge on the activation of transcription factors such as the cAMP response element-binding protein (CREB), which then modulates the expression of target genes.[18]
Downstream Effects on Gene Expression
The activation of the ghrelin receptor signaling pathway leads to tissue-specific changes in gene expression, impacting various physiological functions.
Hypothalamus: Regulation of Appetite and Metabolism
In the hypothalamus, ghrelin receptor activation stimulates the expression of orexigenic neuropeptides, namely Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which are potent stimulators of food intake.[3][19]
| Target Gene | Function | Expected Effect of Agonist |
| Neuropeptide Y (NPY) | Orexigenic (stimulates appetite) | Increased expression |
| Agouti-related peptide (AgRP) | Orexigenic (stimulates appetite) | Increased expression |
Adipose Tissue: Lipid Metabolism and Inflammation
In adipose tissue, ghrelin signaling can influence the expression of genes involved in lipid metabolism and inflammation. Ghrelin has been shown to regulate the expression of genes related to adipogenesis and lipogenesis.[20][21] Furthermore, ghrelin receptor signaling can modulate adipose tissue inflammation by affecting the expression of pro-inflammatory and anti-inflammatory cytokines.[22]
| Target Gene Category | Example Genes | Function | Expected Effect of Agonist |
| Lipid Metabolism | Peroxisome proliferator-activated receptor gamma (PPARγ), Lipoprotein lipase (LPL) | Adipogenesis, Lipid storage | Regulation of expression |
| Inflammation | Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-10 (IL-10) | Pro-inflammatory and anti-inflammatory responses | Modulation of expression (generally anti-inflammatory) |
Immune Cells: Modulation of Inflammatory Responses
Ghrelin and its agonists have demonstrated immunomodulatory effects by altering the gene expression of cytokines in immune cells.[23][24] Generally, ghrelin signaling is associated with the suppression of pro-inflammatory cytokine expression and the promotion of an anti-inflammatory profile.[23]
| Target Gene | Function | Expected Effect of Agonist | | :--- | :--- | :--- | :--- | | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Mediate inflammation | Decreased expression | | Anti-inflammatory Cytokines (e.g., IL-10) | Suppress inflammation | Increased expression |
Experimental Protocols
To validate the downstream effects of this compound and other ghrelin receptor agonists on gene expression, quantitative real-time PCR (qRT-PCR) and RNA sequencing are standard methodologies.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for assessing changes in gene expression following treatment with a ghrelin receptor agonist.
Detailed Protocol: Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for measuring the expression of specific target genes.
-
Cell Culture and Treatment:
-
Culture the desired cell type (e.g., hypothalamic neuronal cell line, primary adipocytes, or macrophages) under standard conditions.
-
Treat cells with this compound or another ghrelin receptor agonist at various concentrations and time points. Include a vehicle-treated control group.
-
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Perform the qRT-PCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product when using SYBR Green.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Detailed Protocol: RNA Sequencing (RNA-Seq)
This protocol provides a global view of gene expression changes.
-
Sample Preparation:
-
Follow steps 1 and 2 of the qRT-PCR protocol to obtain high-quality total RNA.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Assess the quality and quantity of the prepared library.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the agonist-treated and control groups to identify significantly up- or down-regulated genes.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK 894281 | ghrelin receptor agonist | CAS# 874958-63-1 | InvivoChem [invivochem.com]
- 3. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Anamorelin | GHSR | TargetMol [targetmol.com]
- 15. N8279|GHSR1a agonist |DC Chemicals [dcchemicals.com]
- 16. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Ghrelin receptor regulates adipose tissue inflammation in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Impact of Ghrelin in Metabolic Diseases: An Immune Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potential Antioxidative, Anti‐inflammatory and Immunomodulatory Effects of Ghrelin, an Endogenous Peptide from the Stomach in SARS-CoV2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of GSK894281 Comparative Studies: A Data-Deficient Landscape
A comprehensive comparative analysis of GSK894281, a ghrelin receptor agonist, is not feasible at this time due to the absence of publicly available preclinical and clinical data. Extensive searches for comparative studies, experimental data, and detailed protocols for this compound have not yielded any specific results. While the scientific community has access to a growing body of research on other ghrelin receptor agonists, such as anamorelin and capromorelin, similar information for this compound remains proprietary or unpublished.
Ghrelin receptor agonists represent a promising class of therapeutic agents targeting a range of conditions, including gastroparesis, cachexia, and anorexia. These agonists mimic the action of ghrelin, a gut-derived hormone, to stimulate appetite, increase growth hormone secretion, and promote a positive energy balance. A comparative guide for a compound like this compound would typically involve a detailed examination of its performance against other molecules in this class, supported by robust experimental evidence. However, the current lack of accessible data for this compound precludes such an analysis.
The Ghrelin Receptor Signaling Pathway: A General Overview
To provide context for the potential mechanism of action of this compound, the general signaling pathway of ghrelin receptor agonists is illustrated below. Upon binding to the growth hormone secretagogue receptor (GHSR), these agonists trigger a cascade of intracellular events.
Caption: General signaling pathway of a ghrelin receptor agonist.
Hypothetical Experimental Workflow for Comparative Analysis
Should data for this compound become available, a standard experimental workflow for a comparative analysis against another ghrelin receptor agonist would likely follow the structure outlined below. This workflow would enable a head-to-head assessment of efficacy and safety.
Caption: A typical experimental workflow for in vivo comparative studies.
Data Tables: A Template for Future Analysis
To facilitate future analysis upon the release of relevant data, the following tables provide a structured template for summarizing key quantitative information from potential comparative studies of this compound.
Table 1: Comparative In Vitro Potency of Ghrelin Receptor Agonists
| Compound | Target Receptor | Assay Type | EC₅₀ (nM) |
| This compound | GHSR | e.g., Calcium Flux | Data not available |
| Comparator A | GHSR | e.g., Calcium Flux | Data from literature |
| Comparator B | GHSR | e.g., Calcium Flux | Data from literature |
Table 2: Comparative In Vivo Efficacy in a Disease Model (e.g., Cancer Cachexia Model)
| Treatment Group | N | Change in Body Weight (g) | Change in Food Intake ( g/day ) | Change in Lean Body Mass (g) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound (Dose 1) | - | Data not available | Data not available | Data not available |
| This compound (Dose 2) | - | Data not available | Data not available | Data not available |
| Comparator A (Dose) | - | Data from literature | Data from literature | Data from literature |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Route of Administration | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) |
| This compound | e.g., Oral | Data not available | Data not available | Data not available | Data not available |
| Comparator A | e.g., Oral | Data from literature | Data from literature | Data from literature | Data from literature |
Conclusion
The creation of a comprehensive and objective comparison guide for this compound is contingent upon the public disclosure of relevant scientific data. At present, the information vacuum surrounding this specific ghrelin receptor agonist prevents a meaningful statistical analysis and comparison with other alternatives. Researchers, scientists, and drug development professionals are encouraged to monitor for future publications and clinical trial disclosures from GlaxoSmithKline to enable a thorough evaluation of this compound's therapeutic potential. The frameworks provided in this document offer a roadmap for how such data, once available, could be structured and analyzed to generate a valuable comparative resource.
Safety Operating Guide
Navigating the Disposal of Novel Compounds: Procedures for GSK894281
Absence of specific disposal information for the novel research compound GSK894281 necessitates a cautious approach, treating it as a potentially hazardous substance. All handling and disposal procedures must align with the guidelines established by your institution's Environmental Health and Safety (EHS) department and comply with all federal, state, and local regulations. This guide provides a framework for the safe management and disposal of this compound in a laboratory setting, based on general best practices for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to establish a comprehensive disposal plan. All personnel involved must be trained in general chemical safety and hazardous waste management.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to minimize exposure risks. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
A fully buttoned laboratory coat
Operations involving the handling of this compound as a powder should be conducted within a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended reactions. This includes unused or expired compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4][5][6][7] Chemical formulas or abbreviations are not acceptable.[7][8]
-
List all constituents and their estimated percentages.
-
Include the name and contact information of the responsible researcher or principal investigator.[7]
-
-
Storage:
-
Disposal:
-
Once the container is full (do not overfill, leave at least 10% headspace) or ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Complete all required waste disposal forms as per your institution's procedures.
-
Quantitative Data for Hazardous Waste Accumulation
In the absence of specific data for this compound, the following table provides general guidelines for the accumulation of hazardous chemical waste. Always consult your institution's EHS for specific limits.
| Parameter | Guideline |
| Maximum Accumulation Time | Typically 90 or 180 days from the accumulation start date. Refer to your institution's EHS guidelines. |
| Maximum Volume per Container | Do not overfill; leave at least 10% headspace. |
| Satellite Accumulation Limit | Varies by regulation; a common limit is 55 gallons of hazardous waste.[7][9] |
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available. When developing protocols, prioritize waste minimization by using the smallest necessary quantities of the chemical.
Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of a novel research compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. sjsu.edu [sjsu.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 6. Label dangerous waste - Washington State Department of Ecology [ecology.wa.gov]
- 7. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Guide for Potent Research Compound GSK894281
Disclaimer: No specific public safety data was found for the compound designated "GSK894281." This guide provides essential safety and logistical information based on best practices for handling potent pharmaceutical compounds in a research environment. All procedures must be adapted to a formal, substance-specific risk assessment and the official Safety Data Sheet (SDS) upon availability.
This document is intended for researchers, scientists, and drug development professionals to provide procedural guidance for the safe handling of potent research compounds. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.
Personal Protective Equipment (PPE)
The primary strategy for handling potent compounds is containment and isolation to minimize exposure.[1][2] Personal Protective Equipment (PPE) serves as a crucial secondary barrier.[3] The selection of PPE is dependent on the specific laboratory activity and the associated risk of exposure.
Table 1: Recommended Personal Protective Equipment by Activity
| Activity | Primary PPE | Secondary/Specialized PPE |
| Receiving & Storage | - Safety glasses with side shields- Nitrile gloves (single pair)- Lab coat | - Face shield (if splash risk exists) |
| Weighing & Aliquoting (Solid) | - Chemical splash goggles- Double nitrile gloves- Disposable, solid-front lab coat or coverall- N95 or higher-rated respirator | - Powered Air-Purifying Respirator (PAPR) for highly potent or dusty materials- Anti-static gloves and equipment |
| Solution Preparation & Handling | - Chemical splash goggles- Double nitrile gloves- Chemical-resistant apron over lab coat | - Face shield- Gauntlet-style gloves for larger volumes |
| Waste Disposal | - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Disposable lab coat or apron | - Face shield for splash hazards |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.[4]
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is essential to maintain a safe laboratory environment.[5][6]
2.1. Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The outer packaging should be carefully wiped down before being brought into the laboratory.
-
Labeling: Ensure all containers are clearly labeled with the compound name, hazard warnings, and date of receipt.[6]
-
Storage: Store the compound in a designated, secure, and well-ventilated area away from incompatible materials.[6][7] Access to these storage areas should be restricted to authorized personnel.
2.2. Experimental Protocols
Table 2: Key Steps for Safe Handling of Potent Compounds
| Step | Procedure | Key Safety Measures |
| 1. Preparation | Assemble all necessary equipment, PPE, and waste containers. Review the experimental protocol and SDS. | Ensure a chemical spill kit is readily accessible.[5][8] |
| 2. Weighing | Conduct all weighing of solid compounds within a certified chemical fume hood, ventilated balance enclosure, or glove box to contain airborne particles. | Use disposable weighing boats and spatulas to minimize contamination. |
| 3. Dissolution | Add solvent to the solid compound slowly to avoid splashing. If necessary, sonicate or vortex in a sealed container. | Perform all solution preparations within a chemical fume hood. |
| 4. Post-Handling | Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent. | Dispose of all contaminated disposables as hazardous waste. |
| 5. Doffing PPE | Remove PPE in the correct order (gloves first, then goggles/face shield, then lab coat) to avoid self-contamination. | Wash hands thoroughly after removing all PPE.[7] |
2.3. Disposal Plan Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.[9][10]
-
Waste Segregation: Use designated, color-coded, and clearly labeled waste containers.[9]
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, weighing papers, and pipette tips should be placed in a sealed bag and then into a designated hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, chemical-resistant hazardous waste container. Do not dispose of this waste down the drain.[11][12]
-
Sharps Waste: Needles and syringes must be disposed of in a designated sharps container. If the sharp is contaminated with the potent compound, it should be treated as hazardous chemical waste.[9]
-
-
Waste Storage: Store hazardous waste in a secure Satellite Accumulation Area (SAA) until it is collected by the institution's Environmental Health and Safety (EHS) department for final disposal.[9]
-
Disposal Method: The ultimate disposal method for potent pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste management company.[13]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of a potent research compound.
Caption: A logical workflow for the safe handling of potent research compounds.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. uwlax.edu [uwlax.edu]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. anentawaste.com [anentawaste.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 13. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
